2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene
Description
Properties
IUPAC Name |
2-bromo-1,3-dichloro-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2F3O/c8-6-4(9)1-3(2-5(6)10)14-7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAJZKZQEJSRJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596757 | |
| Record name | 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118754-55-5 | |
| Record name | 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118754-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene
CAS Number: 118754-55-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a trifluoromethoxy group. This trifluoromethoxy moiety is of significant interest in medicinal chemistry and drug design. The incorporation of the -OCF3 group can substantially enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] As a substituted benzene derivative, this compound serves as a versatile building block in organic synthesis, particularly for the introduction of the 2,6-dichloro-4-(trifluoromethoxy)phenyl motif into more complex molecules. Its utility is pronounced in the construction of novel pharmaceutical and agrochemical agents.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided in the table below. These properties are essential for understanding the compound's behavior in chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 118754-55-5 | [1][2][3] |
| Molecular Formula | C7H2BrCl2F3O | [1][2][3] |
| Molecular Weight | 309.89 g/mol | [1] |
| IUPAC Name | This compound | [1][3] |
| Appearance | White to pale yellow or clear colorless to pale yellow fused/crystalline solid or liquid as melt | [3] |
| Purity | ≥96.0% (GC) | [3] |
| SMILES | FC(F)(F)OC1=CC(Cl)=C(Br)C(Cl)=C1 | [2][3] |
| InChI Key | CAAJZKZQEJSRJO-UHFFFAOYSA-N | [3] |
Synthesis
A general conceptual workflow for the synthesis of such a compound is outlined below.
Caption: Conceptual workflow for the synthesis of this compound.
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is primarily dictated by the presence of the bromine atom on the aromatic ring. This bromine atom makes the compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or their esters to introduce the 2,6-dichloro-4-(trifluoromethoxy)phenyl group into a target molecule.
General Experimental Protocol for Suzuki-Miyaura Coupling:
A general protocol, adapted from procedures for similar aryl bromides, is as follows:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), 1-5 mol%), and a suitable base (e.g., K2CO3, Cs2CO3, K3PO4, 2-3 eq.).
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene, dioxane, or DMF) via syringe.
-
Degassing: Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.
-
Reaction Conditions: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, quench with water or saturated aqueous NH4Cl, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide range of primary or secondary amines to synthesize novel aniline derivatives.
General Experimental Protocol for Buchwald-Hartwig Amination:
A general protocol, based on standard procedures for aryl bromides, is as follows:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk flask with a palladium precatalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOt-Bu, K3PO4).
-
Addition of Reactants: Add this compound (1.0 eq.) and the desired amine (1.1-1.5 eq.).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).
-
Reaction Conditions: Seal the flask and heat the mixture with stirring at a temperature typically ranging from 80 to 110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Potential Signaling Pathways in Drug Development
While no specific signaling pathways directly modulated by this compound have been identified in the searched literature, its utility as a synthetic intermediate suggests its incorporation into molecules targeting a wide range of biological pathways. The trifluoromethoxy group is often employed in the design of kinase inhibitors, GPCR modulators, and other therapeutic agents where enhanced lipophilicity and metabolic stability are desired.
The general role of such building blocks in drug discovery is to serve as a scaffold or key substituent in a molecule that is designed to interact with a specific biological target, such as an enzyme or a receptor, within a signaling pathway.
References
An In-depth Technical Guide to 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. This document collates available data on its identity, properties, and safety, and outlines general experimental protocols for the determination of its key physical characteristics.
Core Chemical Properties
This compound is a substituted benzene ring bearing a bromine atom, two chlorine atoms, and a trifluoromethoxy group. These substitutions significantly influence its chemical reactivity and physical properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 118754-55-5 | [1][2] |
| Molecular Formula | C₇H₂BrCl₂F₃O | [1][3] |
| Molecular Weight | 309.89 g/mol | [1] |
| Appearance | White to pale yellow or clear colorless to pale yellow fused/crystalline solid or liquid as melt | [4] |
| Purity | ≥96.0% (GC) | [4] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available |
Synthesis and Reactivity
While a specific, detailed synthesis protocol for this compound is not widely published, analogous polysubstituted halobenzenes are often synthesized through multi-step pathways involving halogenation, nitration, reduction, and diazotization reactions.[8][9][10] The starting materials and reagents would be selected to achieve the desired substitution pattern on the benzene ring.
The reactivity of this compound is dictated by the electronic effects of its substituents. The trifluoromethoxy group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. The bromine and chlorine atoms are also deactivating but are ortho-, para-directing. The bromine atom provides a handle for further functionalization through reactions such as Suzuki-Miyaura coupling, which is a common strategy in the synthesis of complex organic molecules for pharmaceutical applications.[11]
Stability and Storage
Information on the specific stability of this compound is limited. However, like many halogenated aromatic compounds, it is expected to be relatively stable under standard laboratory conditions. For long-term storage, it is advisable to keep it in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Safety and Handling
Hazard Identification:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If on skin, wash with plenty of water.
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not available for this specific compound. However, standard methodologies for similar organic compounds can be applied.
Workflow for Physical Property Determination
References
- 1. This compound | C7H2BrCl2F3O | CID 18947696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. labcompare.com [labcompare.com]
- 4. This compound, 97% 10 g | Buy Online [thermofisher.com]
- 5. Physical Properties of Haloalkanes and Haloarenes [unacademy.com]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. embibe.com [embibe.com]
- 8. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 9. 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 10. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
An In-depth Technical Guide to 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and available data for 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and evaluation of novel chemical entities.
Molecular Structure and Identification
This compound is a substituted benzene ring bearing a bromine atom, two chlorine atoms, and a trifluoromethoxy group. The precise arrangement of these substituents on the aromatic core dictates its chemical reactivity and physical properties.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 118754-55-5[1] |
| Molecular Formula | C₇H₂BrCl₂F₃O[1] |
| Molecular Weight | 309.89 g/mol [1] |
| Canonical SMILES | C1=C(C=C(C(=C1Cl)Br)Cl)OC(F)(F)F[1] |
| InChI | InChI=1S/C7H2BrCl2F3O/c8-6-4(9)1-3(2-5(6)10)14-7(11,12,13)/h1-2H[1] |
| InChIKey | CAAJZKZQEJSRJO-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in various chemical and biological systems. The trifluoromethoxy group, in particular, is known to influence properties such as lipophilicity and metabolic stability, which are key considerations in drug design.[2]
| Property | Value | Source |
| Appearance | White to pale yellow or clear colorless to pale yellow fused/crystalline solid or liquid as melt | [3] |
| Purity (Assay by GC) | ≥96.0% | [3] |
Spectroscopic Data
-
FTIR Spectroscopy : Data has been acquired using a Bruker Tensor 27 FT-IR instrument with both neat and Attenuated Total Reflectance (ATR) techniques.
-
Raman Spectroscopy : Data has been collected using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer.
For researchers requiring detailed spectral analysis, it is recommended to acquire these datasets from commercial chemical suppliers or to perform independent spectroscopic analysis upon obtaining a sample of the compound.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed journals, general synthetic strategies for related halogenated and trifluoromethoxy-substituted benzene derivatives can be inferred from the patent literature and established organic chemistry principles.
The synthesis would likely involve a multi-step process starting from a more readily available substituted benzene derivative. Key transformations could include:
-
Halogenation: Introduction of bromine and chlorine atoms onto the aromatic ring via electrophilic aromatic substitution reactions.
-
Introduction of the Trifluoromethoxy Group: This can be a challenging transformation. Methods for the synthesis of aryl trifluoromethyl ethers often involve the reaction of a corresponding phenol with a trifluoromethylating agent or a two-step process involving the conversion of a phenol to a chlorodifluoromethyl ether followed by fluorination.[2]
The reactivity of this compound will be dictated by the electronic effects of its substituents. The trifluoromethoxy group is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a potentially useful building block for the synthesis of more complex molecules.
Potential Applications and Biological Activity
Halogenated compounds and molecules containing the trifluoromethoxy group are of significant interest in medicinal chemistry and agrochemical research. The trifluoromethoxy group can enhance metabolic stability and membrane permeability of drug candidates.[2]
Currently, there is no publicly available information on the specific biological activity or signaling pathway modulation of this compound. Its structural similarity to other biologically active halogenated aromatic compounds suggests that it could be a candidate for screening in various biological assays to explore its potential therapeutic or pesticidal properties.
Logical Relationship: A Generalized Synthetic Approach
The following diagram illustrates a generalized, conceptual workflow for the synthesis of a polysubstituted benzene derivative like this compound, highlighting the logical sequence of reactions that might be employed.
References
An In-depth Technical Guide to the Synthesis of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a proposed synthetic pathway for 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene, a halogenated aromatic compound with potential applications in pharmaceutical and agrochemical research. Due to the limited availability of a direct, published synthesis, this document outlines a plausible and chemically sound two-step approach, commencing with the synthesis of the key intermediate, 1,3-dichloro-5-(trifluoromethoxy)benzene, followed by its selective bromination. This guide provides detailed experimental protocols derived from analogous transformations of similar substrates, alongside structured data and visual representations of the synthetic route.
Proposed Synthesis Pathway
The synthesis of this compound is proposed to proceed via a two-step sequence. The initial step involves the formation of the trifluoromethoxy group on a dichlorinated phenol, followed by a regioselective electrophilic aromatic bromination.
Caption: Proposed two-step synthesis pathway for the target molecule.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the proposed synthesis. These protocols are based on established methodologies for similar chemical transformations.
Step 1: Synthesis of 1,3-dichloro-5-(trifluoromethoxy)benzene
The synthesis of the key intermediate, 1,3-dichloro-5-(trifluoromethoxy)benzene, can be achieved through the trifluoromethoxylation of 3,5-dichlorophenol. Several methods for the trifluoromethoxylation of phenols have been reported in the literature. A common approach involves the use of a trifluoromethyl source and a suitable catalyst.
Protocol: (Adapted from methodologies for trifluoromethoxylation of phenols)
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dichlorophenol (1 equivalent).
-
Solvent and Reagents: Dissolve the starting material in a suitable anhydrous solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Trifluoromethoxylation: Add a trifluoromethoxylating agent, such as trifluoromethyl triflate (Tf2O-CF3) or a combination of a trifluoromethyl source (e.g., TMSCF3) and an oxidant. The specific choice of reagent and catalyst system is crucial and various methods have been developed for this transformation.
-
Reaction Conditions: The reaction temperature and time will depend on the chosen method and can range from low temperatures to elevated temperatures. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1,3-dichloro-5-(trifluoromethoxy)benzene.
Step 2: Synthesis of this compound
The final step is the regioselective electrophilic bromination of 1,3-dichloro-5-(trifluoromethoxy)benzene. The trifluoromethoxy group is a deactivating but ortho, para-directing group, while the two chlorine atoms are deactivating and meta-directing. The combined directing effects favor the introduction of the bromine atom at the C2 position, which is ortho to the trifluoromethoxy group and meta to both chlorine atoms. A robust method for the bromination of deactivated aromatic rings involves the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid.[1]
Protocol: (Adapted from Rajesh et al., 2007 for the bromination of deactivated aromatics)[1]
-
Reaction Setup: In a round-bottom flask, dissolve 1,3-dichloro-5-(trifluoromethoxy)benzene (1 equivalent) in concentrated sulfuric acid at room temperature.
-
Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1.0 - 1.2 equivalents) portion-wise to the solution while maintaining the temperature.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature, for instance, at 60 °C, for a period of 1.5 to 3 hours.[1] The progress of the reaction should be monitored by TLC or GC-MS.
-
Work-up: After the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Extraction and Purification: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3,5-Dichlorophenol | C₆H₄Cl₂O | 163.00 | 591-35-5 |
| 1,3-Dichloro-5-(trifluoromethoxy)benzene | C₇H₃Cl₂F₃O | 247.00 | Not available |
| This compound | C₇H₂BrCl₂F₃O | 325.89 | 118754-55-5 |
Table 2: Expected Reaction Parameters (Based on Analogous Reactions)
| Reaction Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1. Trifluoromethoxylation | 3,5-Dichlorophenol | (Varies) | DCM or DMF | (Varies) | (Varies) | 60-80 (Estimated) |
| 2. Electrophilic Bromination | 1,3-Dichloro-5-(trifluoromethoxy)benzene | NBS, H₂SO₄ | Concentrated H₂SO₄ | 60 | 1.5 - 3 | 80-95 (Estimated) |
Logical Workflow
The logical progression of the synthesis is straightforward, beginning with the functionalization of a readily available starting material to introduce the trifluoromethoxy group, followed by the selective introduction of a bromine atom to arrive at the final target molecule.
References
Spectroscopic Profile of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene, a substituted aromatic compound of interest to researchers in medicinal chemistry and materials science. This document is intended for scientists and professionals in drug development and related fields, offering a centralized resource for the predicted and known spectroscopic characteristics of this molecule.
Compound Overview
This compound is a halogenated aromatic ether. Its structure combines several functionalities that influence its chemical and physical properties, making spectroscopic analysis a critical tool for its characterization. The presence of bromine, chlorine, and a trifluoromethoxy group results in a unique spectroscopic signature.
Table 1: General Compound Information
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₇H₂BrCl₂F₃O[1] |
| Molecular Weight | 309.89 g/mol [1] |
| CAS Number | 118754-55-5[1] |
Predicted Spectroscopic Data
Due to a lack of publicly available, experimentally derived spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted chemical shifts for ¹H, ¹³C, and ¹⁹F NMR are presented below.
Table 2: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.5 - 7.8 | Singlet | 2H | Aromatic C-H |
The two protons on the aromatic ring are in a similar chemical environment and are expected to appear as a single peak or two closely spaced singlets.
Table 3: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 150 - 160 (quartet) | C-OCF₃ |
| 130 - 140 | C-Cl |
| 120 - 130 (quartet) | -OCF₃ |
| 115 - 125 | C-H |
| 110 - 120 | C-Br |
The carbon attached to the trifluoromethoxy group and the trifluoromethyl carbon itself will exhibit splitting due to carbon-fluorine coupling.
Table 4: Predicted ¹⁹F NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| -58 to -62 | Singlet | 3F | -OCF₃ |
The three fluorine atoms of the trifluoromethoxy group are equivalent and are expected to appear as a singlet.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine and chlorine.
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 308, 310, 312 | Molecular ion peak cluster ([M]⁺) |
| 229, 231 | Loss of Br ([M-Br]⁺) |
| 273, 275 | Loss of Cl ([M-Cl]⁺) |
| 69 | CF₃⁺ fragment |
The isotopic distribution of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a complex isotopic pattern for the molecular ion and fragments containing these halogens.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
Table 6: Predicted Infrared Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 1550 - 1600 | C=C aromatic ring stretching |
| 1200 - 1250 | C-O-C stretching (aryl ether) |
| 1100 - 1200 | C-F stretching (strong) |
| 700 - 850 | C-Cl stretching |
| 600 - 700 | C-Br stretching |
Experimental Protocols
While specific experimental details for this compound are not available, the following are general protocols for the spectroscopic techniques discussed.
NMR Spectroscopy
A sample of this compound would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution would then be transferred to an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a sufficient number of scans would be required to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
Mass Spectrometry
For EI-MS, a dilute solution of the compound in a volatile solvent like methanol or dichloromethane would be introduced into the mass spectrometer. The sample would be vaporized and then ionized by a high-energy electron beam. The resulting ions would be separated based on their mass-to-charge ratio and detected.
Infrared (IR) Spectroscopy
A small amount of the neat compound would be analyzed using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over the range of 4000 to 400 cm⁻¹.
Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a novel chemical entity like this compound.
References
Technical Guide on the Safe Handling of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling protocols for 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene (CAS No. 118754-55-5). The information is compiled from safety data sheets and chemical databases to ensure a high standard of safety in a laboratory or industrial setting.
Chemical Identification and Physical Properties
This section summarizes the key physical and chemical properties of the compound.
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 118754-55-5 | [1][2][3] |
| Molecular Formula | C7H2BrCl2F3O | [1][2] |
| Molecular Weight | 309.89 g/mol | [1] |
| Appearance | White to pale yellow or clear colorless to pale yellow fused/crystalline solid or liquid as melt | [2] |
| Purity | ≥96.0% to 97% | [2][4][5] |
Hazard Identification and Classification
This compound is classified as hazardous. The following table outlines its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
Pictogram:
First-Aid Measures
Immediate medical attention is required in case of exposure. The following are recommended first-aid procedures.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[3] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3] |
| Ingestion | Clean mouth with water and drink afterwards plenty of water.[3] |
Note: Treat symptomatically. No specific antidote is known.[3]
Handling and Storage
Proper handling and storage are crucial to prevent exposure and maintain chemical integrity.
| Aspect | Protocol |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe mist, vapors, or spray.[6] Ensure adequate ventilation.[6] Wash hands thoroughly after handling.[3] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[6] |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.
| Control Type | Recommendation |
| Engineering Controls | Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be close to the workstation.[6][7] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles (e.g., EN166 standard).[6] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[6] Inspect gloves before use.[7] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, no protective equipment is needed. For higher-level protection or in case of insufficient ventilation, use approved respirator cartridges (e.g., OV/AG/P99 US or ABEK-P2 EU EN 143).[7][8] |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.[9] |
Accidental Release and Disposal
In case of a spill or for final disposal, the following measures should be taken.
| Aspect | Procedure |
| Accidental Release | Use personal protective equipment. Ensure adequate ventilation.[8] Soak up with inert absorbent material (e.g., sand, silica gel). Keep in suitable, closed containers for disposal.[6] Do not let the product enter drains.[6][9] |
| Disposal | Disposal should be in accordance with local, regional, and national hazardous waste regulations. Contact a licensed professional waste disposal service.[9][10] |
Fire-Fighting Measures
| Aspect | Information |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9] |
| Unsuitable Extinguishing Media | No information available.[3] |
| Specific Hazards | Vapors may form an explosive mixture with air.[6] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides, Gaseous hydrogen fluoride (HF).[6] |
| Protective Equipment | As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[7] |
Experimental Workflow
The following diagram illustrates a generalized workflow for handling this compound in a research setting, emphasizing safety checkpoints.
Caption: General laboratory workflow for handling hazardous chemicals.
References
- 1. This compound | C7H2BrCl2F3O | CID 18947696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound, 97% 10 g | Request for Quote [thermofisher.com]
- 5. labcompare.com [labcompare.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. angenechemical.com [angenechemical.com]
- 9. aaronchem.com [aaronchem.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
A Technical Guide to 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene for Researchers
This technical guide provides a comprehensive overview of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene, a halogenated aromatic compound relevant to professionals in chemical research and drug development. This document details the compound's properties, commercial availability, and a representative synthetic protocol.
Compound Identification and Properties
This compound is a substituted benzene derivative. Its chemical structure and key identifiers are crucial for accurate sourcing and application in experimental settings.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 118754-55-5 |
| Molecular Formula | C₇H₂BrCl₂F₃O |
| Molecular Weight | 326.90 g/mol |
| Purity (Typical) | ≥97% (GC) |
| Physical Appearance | White to pale yellow or clear colorless to pale yellow solid/liquid |
| InChI Key | CAAJZKZQEJSRJO-UHFFFAOYSA-N |
| SMILES | FC(F)(F)OC1=CC(Cl)=C(Br)C(Cl)=C1 |
Commercial Availability
This compound is available from several chemical suppliers, typically on a research scale. Researchers can procure it from the following vendors:
-
Thermo Fisher Scientific (formerly Alfa Aesar)
-
BLDpharm
-
Biosynth
It is recommended to request a certificate of analysis (CoA) from the supplier to obtain lot-specific data on purity and other quality control parameters.
Representative Synthetic Protocol
Hypothetical Synthesis Workflow
The logical workflow for the synthesis of the target compound would likely involve a multi-step process starting from a more readily available precursor. A possible route is the halogenation of a trifluoromethoxy-substituted benzene derivative.
Caption: Hypothetical synthesis workflow for this compound.
Detailed Experimental Methodology
Objective: To synthesize this compound via electrophilic bromination.
Materials:
-
1,3-Dichloro-5-(trifluoromethoxy)benzene (starting material)
-
N-Bromosuccinimide (NBS) or liquid Bromine (Br₂)
-
Acetonitrile or a suitable chlorinated solvent (e.g., Dichloromethane)
-
Iron(III) bromide (FeBr₃) or another suitable Lewis acid catalyst (if using Br₂)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1,3-dichloro-5-(trifluoromethoxy)benzene (1.0 eq) in the chosen reaction solvent.
-
Reagent Addition: To the stirred solution, add N-Bromosuccinimide (1.1 eq). If using liquid bromine, add a catalytic amount of FeBr₃ followed by the slow, dropwise addition of Br₂ (1.1 eq) at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature (or gently heat if necessary). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction mixture to room temperature. If Br₂ was used, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.
-
Work-up: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure this compound.
Characterization: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and GC-MS.
Applications in Research and Development
As a halogenated aromatic compound, this compound is primarily utilized as a building block in organic synthesis . The presence of multiple halogen atoms at specific positions allows for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to construct more complex molecules. The trifluoromethoxy group can impart desirable properties such as increased lipophilicity and metabolic stability in the final compounds, making it a valuable moiety in the design of agrochemicals and pharmaceuticals.
The logical relationship for its application in a typical drug discovery workflow is illustrated below.
Caption: Application of the title compound in a drug discovery workflow.
Technical Guide: Physicochemical Characterization of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. The trifluoromethoxy group can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions, making it a subject of interest in drug design.[1][2] A thorough understanding of its physical properties is fundamental for its application in synthesis, formulation, and biological screening. This guide provides a summary of the known physical properties and outlines detailed experimental protocols for their determination.
Core Physical Properties
A summary of the key physical and chemical identifiers for this compound is presented below. While some properties are readily available, others such as melting point, boiling point, density, and solubility require experimental determination.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 118754-55-5 | PubChem[3] |
| Molecular Formula | C₇H₂BrCl₂F₃O | PubChem[3] |
| Molecular Weight | 309.89 g/mol | PubChem[3] |
| Appearance | White to pale yellow or clear colorless to pale yellow fused/crystalline solid or liquid as melt | Thermo Fisher Scientific[4][5] |
| Purity | ≥96.0% (GC) | Thermo Fisher Scientific[4] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available |
Experimental Protocols
The following sections detail standardized laboratory procedures for the experimental determination of the primary physical properties of organic compounds like this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered solid is introduced into a capillary tube, which is then sealed at one end.[6][7] The tube is tapped gently to pack the sample to a height of 1-2 mm.[7]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[8]
-
Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has liquefied (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[7]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10]
Methodology: Micro Boiling Point (Capillary Method)
-
Sample Preparation: A few drops of the liquid are placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[9][11]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block heater.[9][11]
-
Heating and Observation: The sample is heated gently. A continuous stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure overcomes the atmospheric pressure.[12]
-
Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[12]
Density Determination
Density, the mass per unit volume, is a fundamental physical property used for substance identification and purity assessment.[13]
Methodology: Volumetric and Gravimetric Measurement
-
Mass Measurement: A known volume of the liquid is accurately dispensed into a tared volumetric flask or pycnometer of a specific volume (e.g., 5 or 10 mL).[13]
-
Volume Measurement: The precise volume is noted from the calibrated glassware.
-
Calculation: The density (ρ) is calculated by dividing the mass of the liquid by its volume. Measurements should be performed at a constant, recorded temperature as density is temperature-dependent.[13]
Solubility Determination
Solubility provides insights into the polarity and potential intermolecular interactions of a compound, which is crucial for applications in drug delivery and formulation.
Methodology: Qualitative Solubility Testing
-
Sample Preparation: A small, measured amount of the compound (e.g., 10 mg) is placed in a test tube.[14]
-
Solvent Addition: A specific volume of a chosen solvent (e.g., 1 mL of water, ethanol, diethyl ether, or a buffered aqueous solution) is added incrementally with vigorous shaking after each addition.[14][15]
-
Observation: The compound's solubility is observed and categorized as soluble (dissolves completely), partially soluble, or insoluble.[16]
-
Systematic Testing: A hierarchical approach is often used, starting with water, followed by organic solvents of varying polarity, and aqueous solutions of different pH to assess acidic or basic properties.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound such as this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. jelsciences.com [jelsciences.com]
- 3. This compound | C7H2BrCl2F3O | CID 18947696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97% 10 g | Buy Online [thermofisher.com]
- 5. This compound, 97% 10 g | Request for Quote [thermofisher.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. byjus.com [byjus.com]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. chem.ws [chem.ws]
A Technical Guide to the IUPAC Nomenclature of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene
Abstract: This document provides a detailed analysis of the International Union of Pure and Applied Chemistry (IUPAC) name for the chemical compound 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene. It outlines the systematic protocol for naming polysubstituted benzene derivatives, ensuring clarity and adherence to international standards. The process involves identifying the parent structure, prioritizing and numbering substituents to achieve the lowest possible locant set, and arranging them alphabetically. This guide confirms the validity of the name this compound through a step-by-step application of these rules.
Chemical Identification
The compound is a polysubstituted aromatic ring. Its fundamental properties are summarized below.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| Molecular Formula | C₇H₂BrCl₂F₃O[1][2] |
| Molecular Weight | 309.89 g/mol [1] |
| CAS Number | 118754-55-5[2] |
| Canonical SMILES | C1=C(C=C(C(=C1Cl)Br)Cl)OC(F)(F)F[1] |
| InChI Key | CAAJZKZQEJSRJO-UHFFFAOYSA-N[1][2] |
Methodology: Systematic IUPAC Nomenclature Protocol
The naming of substituted benzene compounds follows a structured protocol established by IUPAC. This methodology ensures that every distinct chemical structure has a unique and unambiguous name. The key steps are detailed below.
Experimental Protocols:
-
Identification of the Parent Compound: For aromatic compounds with substituents that do not confer a special name (e.g., -OH for phenol, -NH₂ for aniline), the parent name is "benzene".[3]
-
Identification and Prioritization of Substituents: All groups attached to the benzene ring are identified. For the purpose of naming, halides (Bromo-, Chloro-) and alkoxy derivatives (Trifluoromethoxy-) are treated as substituent prefixes. None of these groups have priority to be assigned the '1' position automatically.[4]
-
Determination of the Lowest Locant Set: The carbon atoms of the benzene ring are numbered from 1 to 6 to assign a position (locant) to each substituent. The numbering should be done to give the substituents the lowest possible set of numbers.[4][5] This "lowest locant rule" is applied by comparing different numbering schemes term by term; the scheme that has the lower number at the first point of difference is chosen.[4]
-
Alphabetical Ordering of Substituents: The identified substituents are arranged in alphabetical order. Prefixes like "di-", "tri-", etc., are ignored for alphabetization purposes.[5]
-
Assembly of the Final IUPAC Name: The final name is constructed by listing the alphabetically ordered substituents, each preceded by its locant number, followed by the parent name "benzene".
Analysis and Results: Application of the Protocol
The systematic protocol was applied to the target molecule to verify its IUPAC name.
Identification of Parent and Substituents
-
Parent Compound: Benzene
-
Substituents:
-
One Bromo (-Br) group
-
Two Chloro (-Cl) groups
-
One Trifluoromethoxy (-OCF₃) group
-
Determination of Locant Set
To assign the lowest possible set of locants, different starting points for numbering the benzene ring were evaluated. The goal is to find the sequence that produces the lowest numerical set.
Table 2: Comparison of Potential Locant Numbering Schemes
| Starting Position | Numbering Direction | Substituent Positions | Locant Set | First Point of Difference Comparison | Outcome |
| Chloro (C1) | Clockwise | 1,2,3,5 | {1, 2, 3, 5} | - | Lowest Set |
| Bromo (C2) | Clockwise | 1,2,4,6 | {1, 2, 4, 6} | 3 vs 4 | Higher |
| Trifluoromethoxy (C5) | Clockwise | 1,3,4,5 | {1, 3, 4, 5} | 2 vs 3 | Higher |
The analysis shows that the locant set {1, 2, 3, 5} is the lowest possible, as it has the smallest number at the first point of difference when compared to other potential sets.
Final Name Assembly
With the locant set {1, 2, 3, 5} established, the substituents are assigned their positions and ordered alphabetically.
-
Alphabetical Order: Bromo, Chloro, Trifluoromethoxy
-
Assign Locants:
-
Bromo is at position 2
-
Chloro groups are at positions 1 and 3 (written as 1,3-dichloro)
-
Trifluoromethoxy is at position 5
-
-
Combine: this compound
This confirms that the provided name is the correct and preferred IUPAC name.
Workflow Visualization
The logical process for determining the IUPAC name of a polysubstituted benzene derivative can be represented as a workflow diagram.
Caption: Workflow for IUPAC Naming of Polysubstituted Benzenes.
Conclusion
Based on a systematic application of the IUPAC nomenclature rules, the name This compound is unequivocally confirmed as the correct and preferred name for the specified chemical structure. The process prioritizes the lowest locant set for all substituents, followed by the alphabetical arrangement of the substituent names. This ensures a unique, standardized identifier for the compound within the global scientific community.
References
2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene material safety data sheet
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene (CAS No. 118754-55-5). The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the chemical's properties and ensuring its safe handling.
Chemical and Physical Properties
Limited experimental data for the physical and chemical properties of this compound are publicly available. The following table summarizes computed data, providing estimations for key characteristics.[1]
| Property | Value | Source |
| Molecular Formula | C7H2BrCl2F3O | PubChem[1] |
| Molecular Weight | 309.89 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 118754-55-5 | PubChem[1] |
| Appearance | White to pale yellow or clear colorless to pale yellow fused/crystalline solid or liquid as melt | Thermo Fisher Scientific[2] |
| Assay (GC) | ≥96.0% | Thermo Fisher Scientific[2] |
| XLogP3 | 5.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 307.86182 Da | PubChem[1] |
| Monoisotopic Mass | 307.86182 Da | PubChem[1] |
| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |
| Heavy Atom Count | 14 | PubChem[1] |
| Complexity | 190 | PubChem[1] |
Hazard Identification and Safety Information
Based on aggregated GHS data, this compound is classified as a warning-level hazard.[1]
| Hazard Class | GHS Classification |
| Skin Corrosion/Irritation | Warning: Causes skin irritation (H315)[1] |
| Serious Eye Damage/Eye Irritation | Warning: Causes serious eye irritation (H319)[1] |
Precautionary Statements: [1]
-
P264: Wash face, hands and any exposed skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
Toxicological Data:
Experimental Protocols
Detailed experimental protocols specific to this compound are not available. However, the following general procedures for handling hazardous research chemicals, particularly halogenated aromatic compounds, should be strictly followed.
1. Hazard Assessment and Planning:
-
Before any experiment, conduct a thorough risk assessment.[3]
-
Review all available safety data, including this guide and any supplier-provided information.
-
Develop a standard operating procedure (SOP) for the specific experiment, detailing the steps to be taken to minimize exposure and in case of an emergency.[3]
2. Engineering Controls:
-
All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4][5]
-
Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[6]
3. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[5]
-
Skin Protection: A flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[5] No single glove material offers universal protection; therefore, glove selection should be based on the specific chemicals being used and the duration of contact.
-
Respiratory Protection: If there is a risk of generating aerosols or working outside of a fume hood, a respirator with an appropriate cartridge for organic vapors should be used.
4. Handling and Storage:
-
Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]
-
Keep containers tightly closed when not in use.
-
Use secondary containment (e.g., trays) to prevent the spread of spills.
-
Avoid direct contact with the chemical. Use appropriate tools for transfers.
5. Spill and Emergency Procedures:
-
Small Spills: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[7]
-
Large Spills: Evacuate the area and contact the institution's emergency response team.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
6. Waste Disposal:
-
Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous waste.[4][8]
-
Collect waste in clearly labeled, sealed containers. Do not mix with incompatible waste streams.
Visualized Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of hazardous chemicals like this compound.
Caption: Safe handling workflow for hazardous research chemicals.
References
- 1. This compound | C7H2BrCl2F3O | CID 18947696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. H32580.09 [thermofisher.com]
- 3. Experimental Operations | Chemistry [chemistry.stanford.edu]
- 4. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective Suzuki-Miyaura cross-coupling reaction of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene. This substrate is a valuable building block in medicinal chemistry and materials science, largely due to the presence of the trifluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. The selective functionalization of the carbon-bromine bond in the presence of two less reactive carbon-chlorine bonds allows for stepwise and controlled synthesis of complex biaryl and heteroaryl structures.
Introduction
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] For polyhalogenated substrates like this compound, the selective coupling at the most reactive halogen site is crucial. The reactivity of aryl halides in Suzuki couplings generally follows the trend I > Br > OTf >> Cl.[2][3] This inherent reactivity difference allows for the selective coupling at the C-Br bond over the C-Cl bonds.
The presence of the electron-withdrawing trifluoromethoxy group and the two chlorine atoms makes the aryl bromide electron-deficient, which can facilitate the oxidative addition step of the catalytic cycle.[4] However, for such challenging substrates, the choice of catalyst, ligand, and base is critical to achieve high yields and selectivity, while avoiding side reactions like dehalogenation or homocoupling.[1] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to promote the reaction with electron-deficient or sterically hindered aryl halides.[1][5]
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound with Arylboronic Acids
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) | Common and effective precatalysts that form the active Pd(0) species in situ.[1] |
| Ligand | SPhos, XPhos, or other Buchwald-type biaryl phosphines (Ligand:Pd ratio of 2:1 to 4:1) | Bulky, electron-rich ligands are crucial for promoting oxidative addition and reductive elimination with challenging substrates.[1][5] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Stronger, non-nucleophilic bases are often more effective than weaker bases for these types of couplings.[5] |
| Boronic Acid | Aryl- or Heteroarylboronic Acid (1.1 - 1.5 equivalents) | A slight excess of the boronic acid is typically used to drive the reaction to completion. |
| Solvent System | Anhydrous 1,4-Dioxane, Toluene, or THF, often with a small amount of water (e.g., 10:1 ratio) | Aprotic polar solvents are standard. Water can sometimes be beneficial for the transmetalation step.[6] |
| Temperature | 80 - 120 °C | The reaction temperature will need to be optimized, but a starting point in this range is common for aryl bromides.[6] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.[1] |
Table 2: Troubleshooting and Optimization Strategy
| Issue | Potential Cause | Suggested Optimization |
| Low Conversion | Inefficient catalyst system or low temperature | Screen different bulky phosphine ligands (e.g., RuPhos, BrettPhos). Increase temperature in 10 °C increments. Increase catalyst loading. |
| Dehalogenation | Presence of hydride sources, inefficient coupling | Use anhydrous solvents and ensure the base is dry. A more active catalyst system can outcompete the dehalogenation pathway.[1] |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of inert gas.[1] |
| Low Selectivity (Reaction at C-Cl) | High temperature, highly active catalyst | If C-Cl coupling is observed, try reducing the reaction temperature or using a less active catalyst system for the initial C-Br coupling. |
| Protodeboronation | Unstable boronic acid | Use the corresponding boronic ester (e.g., pinacol ester) which can be more stable. |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki Coupling
This protocol provides a starting point for the selective Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (3 mol%)
-
SPhos (6 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.5 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.5 equiv).
-
In a separate vial, weigh out Pd(OAc)₂ (3 mol%) and SPhos (6 mol%).
-
Seal the Schlenk flask with a septum, and evacuate and backfill with inert gas. Repeat this cycle three times.
-
Add the Pd(OAc)₂ and SPhos to the Schlenk flask under a positive flow of inert gas.
-
Add anhydrous, degassed 1,4-dioxane via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl bromide).
-
Add degassed water (e.g., 1/10th of the volume of dioxane) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, offering a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds. This reaction has seen widespread application in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where arylamines are prevalent structural motifs. The reaction's broad substrate scope, tolerance of various functional groups, and generally high yields have made it an indispensable tool for medicinal chemists and process developers.
This document provides detailed application notes and a general protocol for the Buchwald-Hartwig amination of a challenging, electron-deficient, and sterically hindered substrate: 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene . The presence of multiple halogen substituents and a strong electron-withdrawing trifluoromethoxy group makes this substrate particularly relevant to the synthesis of complex molecules in drug discovery.
Reaction Principle and Mechanism
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the arylamine product.
For sterically hindered and electron-poor aryl halides, the choice of ligand is crucial to facilitate both the oxidative addition and reductive elimination steps efficiently. Bulky, electron-rich phosphine ligands are typically employed to enhance catalyst activity and stability.
Key Reaction Parameters
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the following parameters:
-
Palladium Precursor: Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). While Pd₂(dba)₃ is a direct source of Pd(0), Pd(OAc)₂ requires in situ reduction, which is often facilitated by the phosphine ligand.
-
Ligand: For challenging substrates like the one , bulky and electron-rich biarylphosphine ligands are generally the most effective. Ligands such as XPhos, RuPhos, and DavePhos have demonstrated broad utility in the amination of electron-deficient and sterically hindered aryl chlorides and bromides. The choice of ligand can significantly impact reaction rates and yields.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are the most commonly used bases for this transformation. The choice of base can also influence the tolerance of other functional groups in the substrates.
-
Solvent: Anhydrous, aprotic solvents are necessary for the reaction. Toluene and 1,4-dioxane are the most frequently used solvents. The choice of solvent can affect the solubility of the reagents and the reaction temperature.
-
Temperature: Reaction temperatures typically range from 80 to 110 °C. The optimal temperature will depend on the reactivity of the specific amine and the chosen catalyst system.
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of this compound with a generic amine. The specific quantities and conditions may require optimization for different amine substrates.
Materials:
-
This compound
-
Amine (e.g., primary or secondary aliphatic or aromatic amine)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).
-
Addition of Reagents: Add the base (e.g., 1.2-1.5 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired arylamine.
Data Presentation
The following tables summarize representative yields for the Buchwald-Hartwig amination of various aryl halides with different amine types, providing an indication of the expected outcomes for the amination of this compound.
Table 1: Amination with Primary Aliphatic Amines
| Aryl Halide | Amine | Catalyst System (Pd Precursor/Ligand) | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Bromo-3,5-dichlorobenzene | n-Hexylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 85-95 |
| 2-Bromo-1,3-dichlorobenzene | Cyclohexylamine | Pd(OAc)₂ / RuPhos | LiHMDS | Dioxane | 100 | 80-90 |
| 4-Bromo-3,5-dimethylchlorobenzene | Benzylamine | Pd₂(dba)₃ / DavePhos | NaOtBu | Toluene | 110 | 88-96 |
Table 2: Amination with Secondary Aliphatic Amines
| Aryl Halide | Amine | Catalyst System (Pd Precursor/Ligand) | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Bromo-3,5-dichlorobenzene | Morpholine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 90-98 |
| 2-Bromo-1,3-dichlorobenzene | Piperidine | Pd₂(dba)₃ / RuPhos | LiHMDS | Dioxane | 100 | 85-95 |
| 4-Bromo-2,6-dichlorotoluene | Diethylamine | Pd₂(dba)₃ / DavePhos | NaOtBu | Toluene | 110 | 75-85 |
Table 3: Amination with Anilines
| Aryl Halide | Amine | Catalyst System (Pd Precursor/Ligand) | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Bromo-3,5-dichlorobenzene | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 80-90 |
| 2-Bromo-1,3-dichlorobenzene | 4-Methoxyaniline | Pd(OAc)₂ / RuPhos | LiHMDS | Dioxane | 100 | 82-92 |
| 4-Bromo-2,6-dichlorotoluene | 3,5-Dimethylaniline | Pd₂(dba)₃ / DavePhos | NaOtBu | Toluene | 110 | 78-88 |
Mandatory Visualization
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
Synthesis of Novel Compounds Using 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-bromo-1,3-dichloro-5-(trifluoromethoxy)benzene as a versatile building block in the synthesis of novel compounds. The unique substitution pattern of this aromatic ring, featuring a reactive bromine atom for cross-coupling reactions and chloro and trifluoromethoxy groups that modulate the electronic and lipophilic properties, makes it an attractive starting material for the discovery of new chemical entities with potential applications in medicinal chemistry and materials science.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, enabling the formation of a wide range of biaryl and vinyl-aryl structures. These motifs are prevalent in many biologically active molecules.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Derivative
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) and add them to the Schlenk flask.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl derivative.
Data Presentation: Expected Outcomes for Suzuki-Miyaura Coupling
The following table provides a summary of typical reaction parameters and expected yields for Suzuki-Miyaura coupling reactions of structurally similar brominated aromatic compounds. This data can serve as a benchmark for optimizing the reaction with this compound.
| Coupling Partner (R-B(OH)₂) | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Expected Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 85-95 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 80-90 |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | THF | 80 | 75-85 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an aryl halide with an amine, providing a powerful method for the synthesis of arylamines. These compounds are key components in a vast array of pharmaceuticals.
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of an N-Aryl Amine Derivative
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a generic secondary amine.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
In a dry Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv), cesium carbonate (1.4 mmol, 1.4 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and Xantphos (0.03 mmol, 3 mol%).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene (5 mL) followed by the secondary amine (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.
Data Presentation: Expected Outcomes for Buchwald-Hartwig Amination
The following table summarizes typical reaction parameters and expected yields for the Buchwald-Hartwig amination of similar brominated aromatic compounds. This information can be used as a guide for developing specific applications for this compound.
| Amine (R¹R²NH) | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Expected Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | Xantphos (3) | Cs₂CO₃ (1.4) | Toluene | 110 | 80-90 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.2) | Toluene | 100 | 75-85 |
| n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 85-95 |
Potential Applications and Signaling Pathways
Derivatives of halogenated and trifluoromethoxylated benzenes are frequently explored as inhibitors of various signaling pathways implicated in diseases such as cancer and inflammation. The novel compounds synthesized from this compound could be screened for activity against a range of biological targets, including protein kinases.
For example, many kinase inhibitors feature a substituted biaryl or N-aryl amine core, which can be readily synthesized using the protocols described above. A potential workflow for the discovery of novel kinase inhibitors is outlined below.
Caption: Workflow for the synthesis and screening of potential kinase inhibitors.
A hypothetical signaling pathway that could be targeted by these novel compounds is the RAF-MEK-ERK pathway, which is frequently dysregulated in cancer.
Caption: Simplified RAF-MEK-ERK signaling pathway with a potential point of inhibition.
Disclaimer: The provided protocols are intended as a general guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals. The expected yields are based on literature precedents for similar compounds and are not guaranteed. The biological activities and signaling pathway interactions are hypothetical and would require experimental validation.
Application Notes and Protocols: 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene is a versatile, electron-deficient aromatic building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring two ortho-chloro substituents, a bromine atom for facile functionalization, and a lipophilic trifluoromethoxy group, makes it an attractive starting material for the synthesis of novel therapeutic agents. The trifluoromethoxy group, in particular, is known to enhance metabolic stability, improve cell membrane permeability, and increase the binding affinity of drug candidates to their biological targets.
This document provides detailed application notes on the utility of this compound in the synthesis of kinase inhibitors, drawing parallels with known bioactive molecules possessing similar substitution patterns. Furthermore, it offers comprehensive experimental protocols for key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Application in Kinase Inhibitor Synthesis
The 2,6-dichloro-substituted phenyl motif is a recurring structural feature in a number of potent kinase inhibitors. For instance, the fibroblast growth factor receptor (FGFR) inhibitor, Infigratinib (NVP-BGJ398), features a 2,6-dichloro-3,5-dimethoxyphenyl group that plays a crucial role in its binding affinity and selectivity.[1][2] The steric hindrance provided by the two ortho-chloro substituents can enforce a specific conformation of the molecule, leading to enhanced interactions with the target protein.
Given the structural similarity, this compound can serve as a valuable building block for the synthesis of novel kinase inhibitor analogs. The trifluoromethoxy group, being more lipophilic than a methoxy group, can offer advantages in terms of pharmacokinetic properties. The bromine atom provides a convenient handle for introducing various aryl, heteroaryl, or nitrogen-containing moieties through well-established palladium-catalyzed cross-coupling reactions.
A plausible synthetic strategy involves an initial Suzuki-Miyaura coupling to introduce a desired aromatic or heteroaromatic group, followed by a subsequent Buchwald-Hartwig amination to append a solubilizing or pharmacophoric amine-containing fragment.
Data Presentation
The following tables present hypothetical yet representative quantitative data for the synthesis of a kinase inhibitor analog using this compound as the starting material.
Table 1: Suzuki-Miyaura Coupling of this compound with (4-aminophenyl)boronic acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 75 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (5:1) | 110 | 8 | 88 |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF/H₂O (10:1) | 90 | 16 | 82 |
Table 2: Buchwald-Hartwig Amination of the Suzuki Coupling Product with a Secondary Amine
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 18 | 65 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | t-BuOH | 110 | 24 | 78 |
| 3 | G3-XPhos (1.5) | - | LHMDS (1.8) | THF | 80 | 12 | 85 |
Table 3: In Vitro Kinase Inhibitory Activity (IC₅₀) of a Hypothetical Final Compound
| Kinase Target | IC₅₀ (nM) |
| FGFR1 | 15 |
| FGFR2 | 25 |
| FGFR3 | 10 |
| VEGFR2 | >1000 |
| EGFR | >5000 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 5:1)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating block
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of the aryl bromide product from the Suzuki-Miyaura coupling with a primary or secondary amine.
Materials:
-
Aryl bromide intermediate (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., G3-XPhos, 1.5 mol%)
-
Base (e.g., LHMDS, 1.8 equiv)
-
Anhydrous, degassed solvent (e.g., THF)
-
Schlenk tube
-
Magnetic stirrer and heating block
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide and the palladium precatalyst.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Add the base to the reaction mixture.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired product.
Mandatory Visualization
Caption: Synthetic workflow for a kinase inhibitor analog.
References
- 1. Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Application Notes and Protocols for Sonogashira Coupling with 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a robust and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials. The substrate, 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene, presents a unique challenge and opportunity for selective functionalization due to the presence of multiple halogen atoms with differential reactivity and a strong electron-withdrawing trifluoromethoxy group.
This document provides detailed application notes and a representative protocol for the Sonogashira coupling of this compound, focusing on the selective reaction at the more reactive C-Br bond. The presence of the electron-withdrawing trifluoromethoxy group is anticipated to enhance the reactivity of the aryl halide towards oxidative addition, a key step in the catalytic cycle.
Reaction Principle
The Sonogashira coupling is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by a transmetalation step with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt), and concludes with reductive elimination to yield the desired alkynylated product and regenerate the palladium(0) catalyst. Given the halogen reactivity order of I > Br > Cl, the Sonogashira coupling of this compound is expected to proceed selectively at the C-Br bond.[1][2]
Recommended Reaction Conditions
Based on general principles for Sonogashira couplings of polyhalogenated and electron-deficient aryl bromides, the following conditions are recommended as a starting point for optimization.
| Parameter | Recommended Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%) | Pd(PPh₃)₂Cl₂ is often more stable and soluble.[2] For challenging substrates, ligands such as XPhos or SPhos may improve catalytic activity. |
| Copper(I) Co-catalyst | CuI (2-10 mol%) | Essential for the formation of the copper acetylide intermediate. |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents) | An amine base is required to neutralize the generated hydrohalic acid and facilitate the formation of the copper acetylide.[3] |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | Anhydrous and deoxygenated solvents are crucial for optimal results.[4] |
| Terminal Alkyne | 1.1 - 1.5 equivalents | A slight excess of the alkyne is typically used to ensure complete consumption of the aryl bromide. |
| Temperature | Room Temperature to 80 °C | The reaction can often be initiated at room temperature, with gentle heating required for less reactive substrates or to increase the reaction rate.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Necessary to prevent the degradation of the palladium catalyst and oxidative homocoupling of the alkyne.[3] |
Experimental Protocol: General Procedure
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene) (1.1 - 1.5 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Triethylamine (Et₃N) (2-3 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Solvent and Reagent Addition: Add anhydrous and deoxygenated THF via syringe. Subsequently, add triethylamine and the terminal alkyne to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish, gently heat the mixture to 40-60 °C.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 2-alkynyl-1,3-dichloro-5-(trifluoromethoxy)benzene.
Experimental Workflow
The following diagram illustrates the general workflow for the Sonogashira coupling experiment.
Caption: General workflow for the Sonogashira coupling reaction.
Signaling Pathway of the Catalytic Cycle
The following diagram illustrates the key steps in the palladium and copper co-catalyzed Sonogashira coupling cycle.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Safety Precautions
-
Palladium catalysts and copper iodide are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents such as THF and DMF are flammable and should be used in a well-ventilated fume hood.
-
Reactions under inert atmosphere require proper handling of Schlenk lines or glove boxes.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: Grignard Reaction Involving 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for the preparation and potential applications of the Grignard reagent derived from 2-bromo-1,3-dichloro-5-(trifluoromethoxy)benzene. This compound is of interest in medicinal chemistry and materials science due to its unique substitution pattern, which includes electron-withdrawing chlorine and trifluoromethoxy groups. These features can significantly influence the reactivity of the Grignard reagent and the properties of its subsequent products.
The formation of Grignard reagents from aryl halides is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2][3] The resulting organomagnesium compounds are potent nucleophiles and strong bases, reacting with a wide variety of electrophiles.[2][4] However, the synthesis of Grignard reagents from electron-deficient and sterically hindered aryl halides, such as the title compound, can be challenging and may require specific activation methods or reaction conditions.
Potential Applications in Drug Development
The 2,6-dichloro-4-(trifluoromethoxy)phenyl moiety is a valuable pharmacophore. The presence of chlorine and trifluoromethoxy groups can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. Grignard reagents are key intermediates for introducing this functionality into more complex molecules, including potential therapeutic agents. For instance, similar polychlorinated and fluorinated phenyl moieties are found in experimental anti-cancer agents and kinase inhibitors.[5]
Experimental Data Summary
Due to the limited availability of specific experimental data for the Grignard reaction of this compound in the public domain, the following tables provide expected yields and reaction parameters based on analogous reactions with structurally similar, electron-deficient aryl bromides. These values should be considered as a starting point for optimization.
Table 1: Grignard Reagent Formation Conditions and Expected Yields
| Parameter | Condition | Expected Yield (%) | Reference Analogy |
| Magnesium Activation | Iodine, 1,2-dibromoethane | - | [6] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | - | [1][4] |
| Initiation Temperature | Room Temperature to 40°C | - | [6] |
| Reaction Temperature | 0°C to Room Temperature | 70-85% | [7][8] |
| Reaction Time | 1-3 hours | - | [8] |
Table 2: Reaction with Electrophiles - Exemplary Data
| Electrophile | Product Type | Expected Yield (%) | Reference Analogy |
| Benzaldehyde | Secondary Alcohol | 60-75% | [9] |
| Acetone | Tertiary Alcohol | 55-70% | [2] |
| Carbon Dioxide (dry ice) | Carboxylic Acid | 65-80% | [10] |
| Allyl Bromide | Allylated Arene | 70-85% | [8] |
Detailed Experimental Protocols
Caution: Grignard reactions are highly exothermic and sensitive to moisture and air. All procedures must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware.
Protocol 1: Preparation of 2,6-dichloro-4-(trifluoromethoxy)phenylmagnesium bromide
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one crystal)
-
1,2-Dibromoethane (catalytic amount)
-
Inert gas (Nitrogen or Argon)
-
Flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware under a stream of inert gas.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed. This helps to activate the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Add a small amount of anhydrous THF to just cover the magnesium turnings. Add a few drops of 1,2-dibromoethane to initiate the reaction, which is indicated by the disappearance of the brown color and gentle bubbling.
-
Reagent Addition: Dissolve this compound in anhydrous THF in the dropping funnel. Once the initiation is confirmed, add the solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent. The successful formation is indicated by the disappearance of most of the magnesium and the formation of a dark brown to grey solution.
-
Quantification (Optional): The concentration of the Grignard reagent can be determined by titration against a standard solution of a secondary alcohol (e.g., 2-butanol) with a colorimetric indicator (e.g., 1,10-phenanthroline).
Protocol 2: Reaction with an Aldehyde (e.g., Benzaldehyde)
Materials:
-
Freshly prepared solution of 2,6-dichloro-4-(trifluoromethoxy)phenylmagnesium bromide in THF (1.0 eq)
-
Benzaldehyde (1.0 eq), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath.
-
Electrophile Addition: Dissolve benzaldehyde in anhydrous THF in a separate flask and add it dropwise to the cooled Grignard reagent solution via a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
Workup: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired secondary alcohol.
Visualizations
Caption: General workflow for the Grignard reaction.
Caption: Logical steps in the synthesis sequence.
References
- 1. adichemistry.com [adichemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemistry 211 Experiment 2 [home.miracosta.edu]
Application Notes and Protocols: Potential Use of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene is a highly functionalized aromatic compound with significant potential as a building block in the synthesis of novel agrochemicals. The presence of a trifluoromethoxy group is known to enhance the metabolic stability, lipophilicity, and biological activity of molecules.[1][2] The bromine atom provides a reactive handle for various cross-coupling reactions, while the chlorine atoms contribute to the overall electronic properties and potential bioactivity of the final products. This document outlines potential synthetic applications of this compound in the preparation of fungicides and herbicides, providing detailed hypothetical experimental protocols and expected outcomes.
Introduction
The trifluoromethoxy (-OCF3) group is an increasingly important substituent in the design of modern agrochemicals due to its unique electronic properties and high metabolic stability.[2] Compounds containing this moiety often exhibit enhanced efficacy and favorable toxicological profiles. This compound serves as a versatile starting material, offering multiple reaction sites for the construction of complex agrochemical scaffolds. The bromine atom can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse structural motifs.[3]
While direct synthesis of commercial agrochemicals from this compound is not extensively documented in publicly available literature, its structure suggests its utility in creating analogues of known pesticides or in the discovery of new active ingredients. This application note explores hypothetical synthetic pathways towards potential fungicidal and herbicidal compounds.
Hypothetical Agrochemical Targets
Based on the structural features of this compound, we propose its use in the synthesis of agrochemicals containing a substituted phenyl ring, such as:
-
Fungicides: Phenylamide or strobilurin-type fungicides where the core phenyl ring is substituted with the 1,3-dichloro-5-(trifluoromethoxy)phenyl moiety.
-
Herbicides: Protoporphyrinogen oxidase (PPO) inhibitors or acetolactate synthase (ALS) inhibitors containing a diaryl ether or a substituted pyrazole linkage.
Proposed Synthetic Pathways
Synthesis of a Hypothetical Phenylamide Fungicide
This proposed pathway details the synthesis of a novel phenylamide fungicide through a Suzuki coupling reaction followed by amidation.
Caption: Proposed synthesis of a phenylamide fungicide.
Synthesis of a Hypothetical Diaryl Ether Herbicide
This proposed pathway illustrates the synthesis of a diaryl ether herbicide via a nucleophilic aromatic substitution (SNAr) reaction.
Caption: Proposed synthesis of a diaryl ether herbicide.
Experimental Protocols
Protocol 1: Suzuki Coupling of this compound
Objective: To synthesize a biaryl intermediate for further functionalization.
Materials:
-
This compound
-
Aryl or heterocyclic boronic acid (e.g., 4-methoxycarbonylphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the boronic acid (1.2 eq) in a 3:1 mixture of dioxane and water.
-
Add K2CO3 (2.0 eq) to the mixture.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add Pd(PPh3)4 (0.05 eq) to the reaction mixture.
-
Heat the reaction to 80°C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
Objective: To synthesize a diaryl ether by reacting this compound with a substituted phenol.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-nitrophenol)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of the substituted phenol (1.1 eq) in DMF, add K2CO3 (2.0 eq).
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to 120°C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables present hypothetical quantitative data for the proposed reactions. These values are estimates based on typical yields for similar transformations reported in the literature.
Table 1: Hypothetical Yields for Suzuki Coupling Reactions
| Entry | Boronic Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | 4-Methoxycarbonylphenylboronic acid | 5 | Dioxane/H2O | 80 | 12 | 85 |
| 2 | Pyridine-3-boronic acid | 5 | Dioxane/H2O | 80 | 12 | 78 |
| 3 | Thiophene-2-boronic acid | 5 | Dioxane/H2O | 80 | 12 | 82 |
Table 2: Hypothetical Yields for SNAr Reactions
| Entry | Phenol | Base | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | 4-Nitrophenol | K2CO3 | DMF | 120 | 24 | 75 |
| 2 | 2-Chloro-4-aminophenol | K2CO3 | DMF | 120 | 24 | 68 |
| 3 | 4-Hydroxybenzonitrile | K2CO3 | DMF | 120 | 24 | 72 |
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. The proposed synthetic pathways, based on well-established organic reactions, demonstrate its potential for creating diverse molecular architectures. The protocols provided offer a starting point for researchers to explore the synthetic utility of this compound in the development of new and effective fungicides and herbicides. Further research and biological screening of the resulting compounds are necessary to validate their potential as agrochemical active ingredients.
References
Application Notes and Protocols for the Lithiation of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the lithiation of 2-bromo-1,3-dichloro-5-(trifluoromethoxy)benzene, a key transformation for the synthesis of highly functionalized aromatic building blocks. The resulting organolithium intermediate, 2,6-dichloro-4-(trifluoromethoxy)phenyllithium, serves as a potent nucleophile for the introduction of a wide array of substituents, making it a valuable tool in medicinal chemistry and materials science.
The primary method for the generation of this organolithium species is through a bromine-lithium exchange reaction. This process is favored due to the high reactivity of the carbon-bromine bond towards organolithium reagents, a well-established method for the regioselective formation of aryl-lithium compounds.[1]
Reaction Principle: Bromine-Lithium Exchange
The lithiation of this compound is achieved via a bromine-lithium exchange reaction. This reaction involves the treatment of the aryl bromide with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether. The more electropositive lithium atom of the organolithium reagent exchanges with the bromine atom on the aromatic ring, leading to the formation of the desired aryllithium species and an alkyl bromide byproduct. This exchange is a rapid and generally high-yielding process when conducted under appropriate conditions.
Diagram of the Lithiation Reaction
Caption: General scheme for the bromine-lithium exchange and subsequent electrophilic quench.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the bromine-lithium exchange on polyhalogenated aromatic compounds and subsequent trapping with common electrophiles. While specific yields for the title compound are not extensively published, the data presented are representative of analogous systems and provide a strong basis for experimental design.
| Parameter | Value/Condition | Notes |
| Substrate | This compound | - |
| Organolithium Reagent | n-Butyllithium (1.1 - 1.2 equivalents) | tert-Butyllithium can also be used. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Diethyl ether is a viable alternative. |
| Temperature | -78 °C | Low temperature is crucial to prevent side reactions. |
| Reaction Time (Lithiation) | 30 - 60 minutes | The exchange is typically rapid at low temperatures. |
| Common Electrophiles | CO₂, DMF, Aldehydes, Ketones, Silyl Halides | The choice of electrophile dictates the final product. |
| Typical Yields | 60 - 90% (based on analogous systems) | Yields are highly dependent on the electrophile and reaction conditions. |
Experimental Protocols
General Considerations: All reactions involving organolithium reagents must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. Organolithium reagents are pyrophoric and require careful handling.
Protocol 1: Generation of 2,6-Dichloro-4-(trifluoromethoxy)phenyllithium and Trapping with an Electrophile
This protocol describes a general procedure for the lithiation of this compound followed by quenching with a generic electrophile.
Materials:
-
This compound
-
n-Butyllithium (solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., dry ice for CO₂, anhydrous DMF, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet, add this compound (1.0 mmol, 1.0 equiv).
-
Dissolution: Add anhydrous THF (10 mL) via syringe and stir the solution until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 mmol, 1.1 equiv) dropwise to the stirred solution over 10 minutes, ensuring the internal temperature does not exceed -70 °C. The solution may change color upon addition of the organolithium reagent.
-
Stirring: Stir the reaction mixture at -78 °C for 45 minutes to ensure complete bromine-lithium exchange.
-
Electrophilic Quench: Slowly add the chosen electrophile (1.2 mmol, 1.2 equiv) to the reaction mixture at -78 °C. If the electrophile is a solid (like dry ice), it can be added in small pieces. If it is a liquid, it should be added dropwise.
-
Warming: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired functionalized product.
Experimental Workflow
Caption: Step-by-step workflow for the lithiation and functionalization of this compound.
Potential Applications in Drug Development
The ability to introduce a variety of functional groups onto the 2,6-dichloro-4-(trifluoromethoxy)phenyl scaffold opens up numerous possibilities for the synthesis of novel drug candidates. The trifluoromethoxy group is a highly sought-after substituent in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. The ortho-dichloro substitution pattern can influence the conformation of the molecule and provide additional points for interaction with biological targets.
By trapping the aryllithium intermediate with different electrophiles, a diverse library of compounds can be generated for screening in various drug discovery programs. For instance:
-
Carboxylation (using CO₂): Leads to the formation of 2,6-dichloro-4-(trifluoromethoxy)benzoic acid, a versatile precursor for amides and esters.
-
Formylation (using DMF): Yields 2,6-dichloro-4-(trifluoromethoxy)benzaldehyde, which can be further elaborated through reductive amination or Wittig-type reactions.
-
Reaction with Ketones/Aldehydes: Provides access to tertiary and secondary alcohols, respectively.
This synthetic strategy provides a powerful platform for the exploration of chemical space around a privileged scaffold, accelerating the identification of new lead compounds in drug development.
References
Application Notes and Protocols: 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
While direct applications of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene in materials science are not extensively documented in publicly available literature, its chemical structure suggests significant potential as a versatile building block in the synthesis of advanced materials. The presence of a reactive bromine atom, along with chloro and trifluoromethoxy substituents on a benzene ring, makes it a valuable intermediate for creating complex organic molecules with tailored electronic and physical properties.
This document provides an overview of the potential applications of this compound in the synthesis of novel materials, focusing on its role in cross-coupling reactions. A hypothetical experimental protocol and workflow are presented to illustrate its use in creating larger, conjugated systems relevant to materials science.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₇H₂BrCl₂F₃O |
| Molecular Weight | 309.89 g/mol |
| Appearance | White to pale yellow solid |
| CAS Number | 118754-55-5 |
| Purity | ≥97% |
Potential Applications in Materials Synthesis
The reactivity of the carbon-bromine bond in this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing the carbon-carbon and carbon-heteroatom bonds necessary for creating advanced materials.
Key Potential Applications:
-
Organic Light-Emitting Diodes (OLEDs): This compound can serve as a building block for the synthesis of host materials, emitting layer materials, or charge-transporting materials in OLED devices. The trifluoromethoxy group can enhance thermal stability and influence the electronic properties of the final molecule.
-
Conductive Polymers: Through polymerization reactions, such as Suzuki or Stille coupling, this molecule could be incorporated into conjugated polymer chains. The halogen and trifluoromethoxy substituents would modulate the polymer's solubility, morphology, and electronic bandgap.
-
Organic Photovoltaics (OPVs): It can be used to synthesize donor or acceptor materials for the active layer of organic solar cells. The substituents on the benzene ring allow for fine-tuning of the frontier molecular orbital energy levels.
-
Liquid Crystals: The rigid aromatic core and the presence of polar substituents suggest that derivatives of this compound could exhibit liquid crystalline properties.
Hypothetical Experimental Protocol: Synthesis of a Biphenyl Derivative via Suzuki Coupling
This protocol describes a hypothetical synthesis of a biphenyl derivative using this compound as a starting material. This type of reaction is a common strategy for creating the core structures of many advanced materials.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Add potassium carbonate (3.0 mmol) to the flask.
-
Add a 4:1 mixture of toluene and water (20 mL).
-
Fit the flask with a condenser and heat the mixture to 90 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the hypothetical synthesis and purification of a biphenyl derivative.
Caption: Workflow for Suzuki Coupling Synthesis.
This generalized protocol and workflow demonstrate how this compound can be utilized as a precursor in the synthesis of more complex molecules for materials science research. The specific properties of the resulting materials will depend on the choice of the coupling partner and any subsequent chemical modifications.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene. This substrate presents unique challenges due to its electronic properties and steric hindrance.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for Suzuki-Miyaura coupling?
A1: This substrate is challenging due to a combination of electronic and steric factors. The trifluoromethoxy group is strongly electron-withdrawing, which can affect the oxidative addition step. Additionally, the two chlorine atoms ortho to the bromine create significant steric hindrance, which can impede the approach of the palladium catalyst to the C-Br bond and slow down both the oxidative addition and reductive elimination steps of the catalytic cycle. Careful selection of the catalyst, ligand, and reaction conditions is crucial for achieving high yields.
Q2: Which palladium catalyst and ligand system is a good starting point for this substrate?
A2: For sterically hindered and electron-deficient aryl bromides, a robust catalyst system is required. A good starting point is a combination of a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand. Buchwald ligands such as SPhos, XPhos, or RuPhos are often effective for such challenging substrates as they can stabilize the active palladium(0) species and promote the key steps in the catalytic cycle.[1][2][3] Modern palladacycle precatalysts (e.g., G3 or G4 precatalysts) are also excellent choices as they provide clean and efficient generation of the active Pd(0) catalyst.[4]
Q3: What are the most common side reactions observed with this type of substrate and how can they be minimized?
A3: The most common side reactions include:
-
Protodeboronation: This is the cleavage of the C-B bond in the boronic acid or ester coupling partner, leading to the formation of an arene byproduct.[3][4] It can be minimized by using milder bases (e.g., K₂CO₃, Cs₂CO₃), ensuring anhydrous conditions if appropriate, or using more stable boronic esters like pinacol (BPin) or MIDA esters.[4][5]
-
Homocoupling: This is the coupling of two boronic acid/ester molecules. It is often caused by the presence of oxygen, which can lead to catalyst decomposition and the formation of Pd(II) species that promote this side reaction.[5] Thoroughly degassing the solvent and maintaining an inert atmosphere are critical to prevent homocoupling.[4]
-
Dehalogenation: This involves the replacement of the bromine atom on the starting material with a hydrogen atom.[4] This can occur after oxidative addition and may be mitigated by using a more efficient catalyst system that promotes the desired cross-coupling pathway at a faster rate.
Q4: How critical is the choice of base and solvent for this reaction?
A4: The choice of base and solvent is highly critical. The base is required to activate the boronic acid for the transmetalation step.[6] For challenging substrates, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.[1][2] The solvent must be able to dissolve the reagents and stabilize the catalytic species. Aprotic polar solvents such as dioxane, tetrahydrofuran (THF), or 2-methyltetrahydrofuran are commonly used.[1] In some cases, a mixture of an organic solvent with water can be beneficial, particularly when using phosphate bases.[1][7]
Troubleshooting Guide: Low Reaction Yield
Low yield is a common issue when working with challenging substrates. This guide provides a systematic approach to diagnosing and resolving the problem.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Optimization of Reaction Parameters
Systematic optimization of reaction parameters is key to achieving high yields. The following tables provide illustrative data based on typical findings for similar sterically hindered and electron-deficient aryl halides.
Table 1: Effect of Ligand on Reaction Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | <10 |
| 2 | Pd₂(dba)₃ (1) | SPhos (3) | 75 |
| 3 | Pd₂(dba)₃ (1) | XPhos (3) | 82 |
| 4 | Pd₂(dba)₃ (1) | RuPhos (3) | 78 |
| 5 | XPhos Pd G3 (2) | - | 85 |
Conditions: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Dioxane, 100 °C, 12 h. Yields are illustrative.
Table 2: Effect of Base and Solvent on Reaction Yield
| Entry | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Dioxane/H₂O (5:1) | 100 | 45 |
| 2 | Cs₂CO₃ (2.0) | Dioxane | 100 | 78 |
| 3 | K₃PO₄ (2.0) | Dioxane | 100 | 82 |
| 4 | K₃PO₄ (2.0) | Toluene | 110 | 80 |
| 5 | K₃PO₄ (2.0) | 2-MeTHF | 90 | 75 |
Conditions: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), XPhos Pd G3 (2 mol%), 12 h. Yields are illustrative.
Experimental Protocols
Protocol 1: General Starting Conditions
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.
-
Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add degassed anhydrous dioxane (to achieve a concentration of 0.1-0.2 M with respect to the aryl halide) via syringe.
-
Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Optimized Conditions for Challenging Couplings
If the general conditions provide low yield, the following modifications may improve the outcome.
-
Boronic Ester: Substitute the arylboronic acid with its corresponding pinacol ester (1.2 equiv) to minimize protodeboronation.
-
Catalyst System: Use a combination of Pd₂(dba)₃ (1.5 mol%) and a bulky ligand like XPhos (3.0 mol%). Pre-stir the catalyst and ligand in the solvent for 15-20 minutes before adding the other reagents.
-
Base: Use cesium carbonate (Cs₂CO₃, 2.5 equiv) as the base.
-
Solvent: Use anhydrous toluene as the solvent.
-
Temperature: Increase the reaction temperature to 110 °C.
Logical Flow for Reaction Setup
The following diagram illustrates the decision-making process for setting up a Suzuki-Miyaura reaction with a challenging substrate.
Caption: A decision tree for selecting components for the Suzuki-Miyaura coupling of a challenging substrate.
References
Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene
Welcome to the Technical Support Center for the Buchwald-Hartwig amination of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during this specific C-N cross-coupling reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and their potential solutions when performing the Buchwald-Hartwig amination on the polyhalogenated and electron-deficient substrate, this compound.
Q1: My reaction is showing low to no conversion of the starting material. What are the likely causes and how can I improve the yield?
A1: Low conversion is a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For electron-deficient and sterically hindered aryl halides, bulky and electron-rich phosphine ligands are often required to promote the oxidative addition step and stabilize the palladium complex.
-
Base Selection: The strength and type of base can significantly impact the reaction rate. Stronger bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) often lead to higher reaction rates. However, with substrates bearing sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary to avoid side reactions.
-
Solvent Purity: The presence of water and oxygen can deactivate the palladium catalyst. Ensure that your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Common solvents for this reaction include toluene, dioxane, and THF.
-
Reaction Temperature: Insufficient temperature can lead to slow reaction rates. Buchwald-Hartwig aminations are typically run at elevated temperatures, often between 80-110 °C.
Troubleshooting Flowchart for Low Conversion
Caption: Troubleshooting guide for low reaction yield.
Q2: I am observing multiple products in my reaction mixture. What are the potential side products and how can I improve the selectivity for the desired mono-aminated product?
A2: With a polyhalogenated substrate like this compound, several side products can form.
-
Hydrodehalogenation: This is a common side reaction where a halogen atom is replaced by a hydrogen atom. In your substrate, this could lead to the formation of 1,3-dichloro-5-(trifluoromethoxy)benzene or 2-bromo-1-chloro-5-(trifluoromethoxy)benzene. This side reaction can be minimized by using the appropriate ligand and avoiding excessively high temperatures.
-
Diarylation: If a primary amine is used, a second arylation can occur, leading to the formation of a diarylamine. Using a bulky ligand and controlling the stoichiometry of the reactants can help to suppress this side reaction.
-
Reaction at Chloro positions: While the Carbon-Bromine bond is generally more reactive than the Carbon-Chlorine bond in palladium-catalyzed cross-coupling reactions, reaction at the chloro positions can occur, especially under harsh conditions or with highly active catalyst systems. This would result in isomeric products.
-
β-Hydride Elimination: This side reaction can occur when using amines with β-hydrogens, leading to the formation of an imine and a hydrodehalogenated arene.
Strategies to Improve Selectivity:
| Parameter | Recommendation to Enhance Selectivity | Rationale |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or SPhos). | These ligands promote reductive elimination from the desired intermediate and can sterically hinder unwanted side reactions. |
| Temperature | Maintain the lowest effective temperature. | Higher temperatures can provide the activation energy for less favorable side reactions like reaction at the C-Cl bonds and hydrodehalogenation. |
| Base | Use the mildest base that affords a reasonable reaction rate. | Strong bases can sometimes promote side reactions. Weaker bases like Cs₂CO₃ or K₃PO₄ may improve selectivity. |
| Stoichiometry | Use a slight excess of the amine (e.g., 1.1-1.5 equivalents). | This can help to drive the reaction to completion without promoting significant diarylation. |
Q3: Is the trifluoromethoxy (-OCF₃) group stable under Buchwald-Hartwig amination conditions?
A3: The trifluoromethoxy group is generally considered to be robust and stable under the conditions typically employed for Buchwald-Hartwig amination. It is an electron-withdrawing group that can influence the reactivity of the aryl halide but is not expected to participate in the reaction or decompose.
Experimental Protocols
Below is a general experimental protocol for the Buchwald-Hartwig amination of this compound. This should be considered a starting point, and optimization of the reaction conditions may be necessary.
General Procedure for Buchwald-Hartwig Amination:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5-2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Addition of Reactants: Under the inert atmosphere, add this compound (1.0 equivalent) and the desired amine (1.1-1.5 equivalents).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aminated product.
Logical Workflow for Reaction Optimization
Caption: A workflow for optimizing the Buchwald-Hartwig amination.
This technical support guide provides a starting point for researchers working with the Buchwald-Hartwig amination of this compound. Due to the complex nature of this substrate, careful optimization of the reaction conditions is crucial to achieve high yields and selectivity.
Technical Support Center: Purification of Products from 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products derived from 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify my crude reaction mixture?
A1: A standard aqueous work-up is almost always the essential first step. This procedure is designed to remove the bulk of inorganic salts (e.g., from the base used in the reaction) and other water-soluble impurities.[1] It typically involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and washing it with water or brine.[1]
Q2: How can I remove unreacted boronic acid from a Suzuki-Miyaura coupling reaction?
A2: Unreacted boronic acids can often be removed with a basic aqueous wash. By treating the organic extract of your crude product with an aqueous solution of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt.[1] This salt will then partition into the aqueous layer during liquid-liquid extraction.[1]
Q3: What are the most effective methods for removing residual palladium catalyst?
A3: Removing trace palladium is critical, especially for pharmaceutical applications, due to toxicity and regulatory requirements.[1] Common methods include:
-
Filtration: Passing the reaction mixture through a pad of Celite can help remove heterogeneous palladium catalysts.[1][2]
-
Metal Scavengers: For homogeneous catalysts, specialized metal scavengers are highly effective.[1] These are materials, often functionalized silica gel or polymers, that selectively bind to the palladium, allowing it to be removed by simple filtration.[1]
-
Column Chromatography: While not always sufficient on its own for trace amounts, silica gel chromatography can significantly reduce palladium levels.[2]
Q4: My product is a solid but won't crystallize. What should I do?
A4: The inability to crystallize is often due to the presence of impurities that inhibit the formation of a crystal lattice.
-
First, try to further purify the material using column chromatography to remove these impurities.[1]
-
If the product is intrinsically an oil at room temperature, purification by chromatography is the most suitable method.[1]
Troubleshooting Guides
This section addresses specific issues commonly encountered during the purification of products from Suzuki-Miyaura and Buchwald-Hartwig reactions, two of the most frequent applications for this aryl bromide.
Guide 1: Suzuki-Miyaura Coupling Reactions
Problem: My desired product and the boronic acid homocoupling byproduct have very similar polarities and are difficult to separate.
Solution: This is a common challenge in Suzuki couplings.[1]
-
Optimize Chromatography: Meticulous column chromatography is often the key. Use Thin Layer Chromatography (TLC) to test a variety of solvent systems (e.g., hexane/ethyl acetate, toluene/acetone) to find the optimal conditions for separation.[1] Employing a shallow solvent gradient during the column run can significantly improve resolution.[1]
-
Recrystallization: If your product is a solid, recrystallization can be a powerful technique. Carefully select a solvent or solvent system where the solubility of your product and the byproduct differ significantly with temperature.[1]
-
Prevent Formation: The most effective strategy is to prevent the formation of the homocoupling byproduct in the first place. This is often caused by the presence of oxygen or the use of a Pd(II) precatalyst.[1][3] Ensure your reaction is thoroughly degassed with an inert gas (Argon or Nitrogen) and consider using a Pd(0) catalyst source directly.[1]
| Issue | Potential Cause(s) | Recommended Action(s) |
| Significant Homocoupling Product | 1. Presence of oxygen in the reaction.[3] 2. Use of a Pd(II) precatalyst.[1][3] | 1. Ensure the reaction setup is thoroughly degassed.[1] 2. Consider using a Pd(0) catalyst (e.g., Pd(PPh₃)₄).[1] 3. For purification, use careful column chromatography with a shallow gradient or recrystallization.[1] |
| Incomplete Reaction | 1. Ineffective base or catalyst system. 2. Poor quality of boronic acid. | 1. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). 2. Ensure boronic acid is not decomposed; consider using more stable boronate esters (e.g., pinacol esters).[3] |
| Low Yield after Purification | 1. Product decomposition on silica gel.[4] 2. Physical loss during multiple purification steps. | 1. Deactivate silica gel with a small amount of triethylamine in the eluent if the product is base-sensitive. 2. For acid-sensitive products, consider using neutral alumina. 3. Minimize the number of purification steps where possible. |
Guide 2: Buchwald-Hartwig Amination Reactions
Problem: The reaction is complete, but after work-up and chromatography, the isolated yield is low.
Solution:
-
Work-up Procedure: Ensure the aqueous work-up is appropriate. Some N-arylated products can have partial water solubility or be sensitive to pH changes. Wash with a neutral brine solution and minimize contact time with aqueous layers if instability is suspected.
-
Chromatography: The polarity of the product can be significantly different from the starting materials. A broad range of solvent systems should be screened by TLC. The phosphine ligands and their oxides used in the reaction can sometimes co-elute with the product. Using a non-polar solvent to precipitate the ligand oxides before chromatography can be effective.
-
Product Volatility: Products with the trifluoromethoxy group may be more volatile than expected. Be cautious when removing solvent under high vacuum and avoid excessive heating of the flask on the rotary evaporator.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Product and Ligand Co-elution | The phosphine ligand (e.g., XPhos, RuPhos) or its oxide has a similar polarity to the desired product. | 1. Before chromatography, attempt to precipitate the ligand/oxide by adding a non-polar solvent like hexane and filtering. 2. Screen different chromatography solvent systems to maximize separation. |
| Hydrodehalogenation Byproduct | The starting aryl bromide is reduced to 1,3-dichloro-5-(trifluoromethoxy)benzene. | This is a known side reaction.[5] Optimization of the reaction conditions (ligand, base, solvent) is the best approach. Separation can be achieved by chromatography as the polarity will be significantly different. |
| Dark, Tarry Crude Material | Catalyst decomposition or side reactions at high temperatures. | 1. Ensure the reaction is run under a strict inert atmosphere. 2. Consider if a lower reaction temperature or a more active catalyst/ligand combination could be used.[6] |
Experimental Protocols
Protocol 1: General Aqueous Work-up
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Cool the reaction mixture to room temperature.
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If the reaction solvent is water-miscible (e.g., THF, Dioxane), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with water (2 x volume of organic layer).
-
For Suzuki reactions, add a wash with 1M NaOH or 1M K₂CO₃ to remove unreacted boronic acid.[1]
-
Wash the organic layer with brine (1 x volume of organic layer) to facilitate separation and remove residual water.
-
Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent in vacuo to obtain the crude product.
Protocol 2: Flash Column Chromatography
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Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (eluent). Pour this into a glass column, allowing it to pack evenly without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent (like DCM). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[2]
-
Elution: Begin eluting with the initial, low-polarity solvent system (e.g., 100% Hexane).
-
Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate in hexane) according to the separation observed on TLC.[2]
-
Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for product purification.
References
Technical Support Center: Overcoming Reactivity Challenges with 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene. This polyhalogenated aromatic compound presents unique reactivity challenges due to its electron-deficient nature and steric hindrance. This guide offers practical solutions and detailed experimental protocols to enable successful synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in standard cross-coupling reactions?
A1: The low reactivity of this substrate stems from a combination of electronic and steric factors:
-
Electronic Effects: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, and the two chlorine atoms further decrease the electron density of the aromatic ring.[1][2] This electron deficiency makes the carbon-bromine bond less susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0)), which is often the rate-determining step in many cross-coupling reactions.[3]
-
Steric Hindrance: The two chlorine atoms ortho to the bromine atom create significant steric bulk, which can hinder the approach of the catalyst and the coupling partner.
Q2: I am having trouble initiating a Suzuki-Miyaura coupling with this substrate. What are the key parameters to optimize?
A2: For challenging Suzuki-Miyaura couplings involving electron-deficient aryl bromides, consider the following optimizations:
-
Catalyst and Ligand: Employ a palladium catalyst system with bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and promote oxidative addition.[4] Recommended systems include those based on biarylphosphine ligands like XPhos, SPhos, or RuPhos.[5] Using preformed palladium precatalysts can also enhance reliability.
-
Base: A stronger base is often required to facilitate the transmetalation step.[3][6] Consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (KOtBu) instead of weaker bases like sodium carbonate.
-
Solvent: Aprotic polar solvents such as dioxane, toluene, or THF are generally effective. The addition of water can sometimes accelerate the reaction.[7]
-
Temperature: Higher reaction temperatures may be necessary to overcome the activation energy barrier for oxidative addition.
Q3: My Buchwald-Hartwig amination is giving low yields. What can I do to improve the outcome?
A3: The Buchwald-Hartwig amination of this substrate can be challenging.[8][9] Key areas for optimization include:
-
Catalyst and Ligand: Similar to Suzuki couplings, bulky and electron-rich phosphine ligands are crucial.[10][11] Ligands like BrettPhos, RuPhos, and t-BuXPhos are often effective for coupling with hindered aryl halides.[12] Palladium precatalysts are highly recommended.[10]
-
Base: A strong, non-nucleophilic base is essential. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOtBu) are common choices.
-
Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are standard.
-
Amine Partner: The nature of the amine can significantly impact the reaction. Primary amines are generally more reactive than secondary amines.
Q4: Is it possible to form a Grignard reagent from this compound? I'm struggling with the initiation.
A4: Grignard reagent formation with this substrate can be difficult due to the electron-withdrawing groups that can destabilize the organomagnesium intermediate. However, it is often achievable with careful optimization:
-
Magnesium Activation: The surface of the magnesium turnings is often coated with a passivating layer of magnesium oxide. Activation is critical and can be achieved by crushing the magnesium, adding a crystal of iodine, or using a few drops of 1,2-dibromoethane.
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried, and use anhydrous solvents (typically THF or diethyl ether).
-
Initiation: A small amount of the aryl bromide can be added initially to a suspension of activated magnesium. Gentle heating may be required to initiate the reaction, which is often indicated by a color change or bubble formation. Once initiated, the remaining aryl bromide should be added slowly to maintain a controlled reaction.
-
Alternative Methods: If direct formation is unsuccessful, consider a halogen-magnesium exchange reaction using a more reactive organomagnesium reagent like isopropylmagnesium chloride.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low reaction temperature. | 1. Use a palladium precatalyst with a bulky, electron-rich ligand (e.g., XPhos Pd G3, SPhos Pd G2). 2. Switch to a stronger base such as K₃PO₄, Cs₂CO₃, or KOtBu. 3. Increase the reaction temperature, typically in the range of 80-120 °C. |
| Formation of side products (e.g., homocoupling of boronic acid) | 1. Presence of oxygen. 2. Inefficient transmetalation. | 1. Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (Argon or Nitrogen). 2. Use a stronger base or add a small amount of water to the reaction mixture. |
| Decomposition of starting material | 1. Reaction temperature is too high. 2. Incompatible functional groups on the boronic acid. | 1. Optimize the temperature; try running the reaction at a lower temperature for a longer duration. 2. Ensure the boronic acid is stable under the basic reaction conditions. |
Buchwald-Hartwig Amination
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation | 1. Inappropriate catalyst/ligand combination. 2. Weak base. 3. Presence of moisture or oxygen. | 1. Employ a catalyst system known for coupling hindered substrates (e.g., BrettPhos Pd G3, RuPhos Pd G2). 2. Use a strong, non-nucleophilic base like LiHMDS or NaOtBu. 3. Use anhydrous, deoxygenated solvents and reagents under an inert atmosphere. |
| Formation of hydrodehalogenation byproduct | 1. Inefficient reductive elimination. 2. Presence of water. | 1. Ensure the use of a suitable bulky ligand to promote reductive elimination. 2. Maintain strictly anhydrous conditions. |
| Diarylation of primary amine | 1. High catalyst loading or high temperature. 2. Prolonged reaction time. | 1. Reduce the catalyst loading and/or reaction temperature. 2. Monitor the reaction closely and stop it once the mono-arylated product is maximized. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
XPhos Pd G3 (0.02 mmol)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, phenylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
BrettPhos Pd G3 (0.02 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a glovebox, add this compound, BrettPhos Pd G3, and NaOtBu to a vial.
-
Add the anhydrous, degassed toluene, followed by the morpholine.
-
Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography.
Visualizations
Caption: General workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for low reactivity.
References
- 1. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 11. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Cross-Coupling with 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
The primary challenge is achieving chemoselectivity. The substrate contains three halogen atoms: one bromine and two chlorines. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for oxidative addition is C-I > C-Br > C-OTf > C-Cl.[1][2] This inherent reactivity difference allows for the selective functionalization of the more reactive C-Br bond, leaving the two C-Cl bonds intact for subsequent transformations. However, careful optimization is required to prevent side reactions at the C-Cl positions, especially under harsh conditions. The strong electron-withdrawing nature of the trifluoromethoxy group and the chlorine atoms activates the ring for nucleophilic attack but can also influence catalyst activity.
Q2: Which cross-coupling reactions are most suitable for selective functionalization at the C-Br position of this substrate?
The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are all highly effective for the selective functionalization of this compound at the C-Br position.[3]
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with a wide variety of aryl, heteroaryl, or vinyl boronic acids and esters.[4][5]
-
Sonogashira Coupling: Used to form C-C bonds with terminal alkynes, a valuable transformation in medicinal chemistry and materials science.[6][7]
-
Buchwald-Hartwig Amination: The premier method for forming C-N bonds with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles.[8][9]
Q3: How do the trifluoromethoxy group and the two chlorine atoms affect the reactivity?
The trifluoromethoxy (-OCF₃) group and the two chlorine atoms are strongly electron-withdrawing. This has two main effects:
-
Increased Reactivity: The electron deficiency of the aromatic ring generally makes the C-Br bond more susceptible to oxidative addition by the Pd(0) catalyst, potentially allowing for milder reaction conditions compared to electron-rich aryl bromides.
-
Potential for Side Reactions: While the C-Cl bonds are less reactive, the overall electron-poor nature of the ring could facilitate their cleavage under more forcing conditions (e.g., high temperatures, highly active catalysts), leading to a loss of selectivity.
Q4: What are the most critical parameters to control for achieving high selectivity for the C-Br bond?
Achieving high selectivity hinges on carefully controlling the reaction conditions to exploit the reactivity difference between the C-Br and C-Cl bonds.[1]
-
Catalyst System: The choice of palladium precursor and, most importantly, the ligand is paramount. Bulky, electron-rich phosphine ligands are often essential.[10]
-
Reaction Temperature: Lowering the reaction temperature generally favors selectivity for the more reactive C-Br bond. Start with moderate temperatures (e.g., 60-80 °C) and adjust as needed.
-
Reaction Time: Monitor the reaction closely. Prolonged reaction times after the starting material has been consumed can lead to the slow coupling of the C-Cl bonds.
Catalyst and Condition Selection Guide
The following tables summarize recommended starting conditions for various cross-coupling reactions. Optimization will likely be necessary for specific coupling partners.
Table 1: Suzuki-Miyaura Coupling Conditions
| Component | Recommendation | Rationale & Notes |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective Pd(0) or Pd(II) sources. |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich biaryl or alkyl phosphine ligands are crucial for activating aryl chlorides and promoting efficient reductive elimination.[10][11] |
| Catalyst Loading | 1-5 mol% Pd, 1.2-2x mol% Ligand | Start with a higher loading (e.g., 3-5 mol%) for this challenging substrate and reduce upon successful coupling. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equiv.) | K₃PO₄ is often a robust and effective base for heteroaryl and electron-deficient aryl halides.[3] |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, DMF | An aqueous co-solvent is common and often necessary for the transmetalation step.[12] |
| Temperature | 80-110 °C | Start at the lower end to maximize selectivity and increase if the reaction is sluggish. |
Table 2: Buchwald-Hartwig Amination Conditions
| Component | Recommendation | Rationale & Notes |
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Standard precursors for generating the active Pd(0) catalyst. |
| Ligand | BrettPhos, RuPhos, Xantphos | Sterically hindered biaryl phosphine ligands are generally required, especially for less reactive amines.[13][14] |
| Catalyst Loading | 1-4 mol% Pd, 1.1-1.5x mol% Ligand | Effective loadings are typically in this range. |
| Base | NaOt-Bu, KOt-Bu, LHMDS (1.2-2 equiv.) | A strong, non-nucleophilic base is required to deprotonate the amine.[14] |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, non-protic solvents are essential. |
| Temperature | 80-110 °C | Amination of polychlorinated arenes can be challenging and may require elevated temperatures.[14] |
Table 3: Sonogashira Coupling Conditions
| Component | Recommendation | Rationale & Notes |
| Pd Precatalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Classical and reliable catalysts for Sonogashira couplings.[15] |
| Copper Co-cat. | CuI (1-5 mol%) | Essential for the traditional Sonogashira catalytic cycle, facilitating the formation of the copper(I) acetylide.[6] |
| Ligand | PPh₃, P(o-Tol)₃ | Often, the ligand from the palladium precatalyst is sufficient. |
| Catalyst Loading | 1-3 mol% Pd | Lower loadings are often sufficient for reactive aryl bromides. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | The base often serves as the solvent or co-solvent. (≥ 2 equivalents).[1] |
| Solvent | THF, DMF | Co-solvents can be used if reactants have poor solubility in the amine base. |
| Temperature | 25-80 °C | The reaction is often run at or slightly above room temperature. Start low to ensure selectivity. |
Troubleshooting Guide
Q5: I am observing very low to no product yield. What are the primary causes and how can I fix this?
Low or no product formation is a common issue. A systematic approach is recommended for troubleshooting.
-
Issue: Inactive Catalyst System
-
Possible Cause: The chosen palladium/ligand combination may not be active enough to facilitate the oxidative addition step, even with the C-Br bond. The active Pd(0) species can also be sensitive to oxygen.[11]
-
Suggested Solutions:
-
Switch to a More Active Ligand: For Suzuki and Buchwald-Hartwig reactions, move to a more electron-rich and bulky ligand from the selection tables (e.g., from PPh₃ to SPhos or XPhos).[11]
-
Increase Catalyst Loading: Incrementally increase the catalyst loading to 5 mol% or higher.
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[11]
-
-
-
Issue: Ineffective Base or Solvent
-
Possible Cause: The base may not be strong enough or soluble enough in the reaction medium. The solvent must be appropriate for all steps of the catalytic cycle.
-
Suggested Solutions:
-
Base Screening: For Suzuki reactions, if K₂CO₃ fails, try a stronger base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, ensure a strong base like NaOt-Bu is used.[3]
-
Solvent Change: If solubility is an issue, consider a different solvent system. For Suzuki, switching from toluene to dioxane or DMF can improve the solubility of the base and boronic acid.[16]
-
-
-
Issue: Low Reaction Temperature
-
Possible Cause: While starting at a lower temperature is good for selectivity, it may not provide enough energy to overcome the activation barrier.
-
Suggested Solution: Gradually increase the reaction temperature in 10-20 °C increments while monitoring for the appearance of di-substituted byproducts.
-
Q6: My reaction is producing a mixture of mono- and di-substituted products. How can I improve selectivity for the C-Br bond?
-
Possible Cause: The reaction conditions are too harsh, leading to the cleavage of the less reactive C-Cl bonds.
-
Suggested Solutions:
-
Lower the Temperature: This is the most effective way to improve selectivity. Decrease the temperature by 10-20 °C.
-
Reduce Reaction Time: Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Use a Less Active Catalyst: If using a highly active Buchwald-type ligand, consider switching to a slightly less reactive one (e.g., Xantphos) or a more traditional catalyst like Pd(PPh₃)₄, which may offer better selectivity at the cost of reaction speed.
-
Reduce Catalyst Loading: High catalyst concentrations can sometimes lead to over-reactivity.
-
Q7: I am observing significant amounts of side products like dehalogenation (Ar-H) or homocoupling (Ar-Ar). What can I do?
-
Possible Cause (Dehalogenation): This can be caused by β-hydride elimination from certain intermediates or by protodeboronation of the boronic acid in Suzuki reactions.[8]
-
Suggested Solutions:
-
Use anhydrous solvents and reagents where possible.
-
For Suzuki reactions, using boronate esters (e.g., pinacol esters) can enhance stability against protodeboronation.[11]
-
-
Possible Cause (Homocoupling): This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.
-
Suggested Solution: Ensure the reaction is performed under a strict inert atmosphere. Rigorous degassing of solvents is critical.[11]
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O 4:1, 0.1 M).
-
Inert Atmosphere: Seal the vessel, evacuate, and backfill with argon or nitrogen three times.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).[1]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: General Procedure for Selective Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BrettPhos, 4.4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Inert Atmosphere: Seal the vessel, evacuate, and backfill with argon.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous, degassed solvent (e.g., Toluene, 0.1 M).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash chromatography.
Protocol 3: General Procedure for Selective Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk tube, add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%).
-
Inert Atmosphere: Evacuate the tube and backfill with argon.
-
Reagent Addition: Add this compound (1.0 equiv.), degassed solvent (e.g., THF), and the amine base (e.g., Et₃N, 3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C) for the required time (monitor by TLC or LC-MS).[1]
-
Work-up: After completion, cool the mixture, dilute with diethyl ether, and filter through a pad of Celite to remove solids. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.[1]
Visual Guides
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jk-sci.com [jk-sci.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
Improving solubility of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene for reactions
This technical support guide is intended for researchers, scientists, and drug development professionals using 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene in their experiments. It provides essential information on solubility, experimental protocols, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a highly halogenated aromatic compound. Structurally, it is largely nonpolar and hydrophobic. Consequently, it exhibits poor solubility in polar solvents like water but is soluble in many common organic solvents.[1] Its solubility is influenced by the solvent's polarity, with higher solubility generally observed in nonpolar and moderately polar aprotic solvents.
Q2: In which types of organic solvents is this compound most likely to be soluble?
A2: Based on the principle of "like dissolves like," this compound is expected to be most soluble in nonpolar and polar aprotic solvents. Aromatic solvents, chlorinated solvents, and ethers are often good choices. For instance, compounds with similar structures, like (Trifluoromethyl)benzene, are miscible with solvents such as n-heptane and carbon tetrachloride.[2]
Q3: Are there any safety precautions I should take when handling this compound and its solutions?
A3: Yes, proper safety measures are crucial. Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the material safety data sheet (MSDS) for detailed safety and handling information.
Solubility Data
While specific quantitative solubility data for this compound is not extensively published, the following table provides a representative profile of its predicted solubility in a range of common organic solvents. These values are estimates based on the compound's structure and the general solubility of similar aryl halides.
| Solvent Category | Solvent | Polarity Index | Predicted Solubility (Qualitative) | Estimated Solubility at 25°C (mg/mL) |
| Nonpolar Aprotic | Toluene | 2.4 | High | > 100 |
| Hexane | 0.1 | Moderate | 20 - 50 | |
| Polar Aprotic | Dichloromethane (DCM) | 3.1 | High | > 100 |
| Tetrahydrofuran (THF) | 4.0 | High | > 100 | |
| Ethyl Acetate | 4.4 | High | > 80 | |
| Acetone | 5.1 | Moderate | 30 - 60 | |
| Acetonitrile (ACN) | 5.8 | Low | 5 - 15 | |
| Dimethylformamide (DMF) | 6.4 | Moderate | 40 - 70 | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Moderate | 50 - 80 | |
| Polar Protic | Isopropanol (IPA) | 3.9 | Low | < 5 |
| Ethanol | 4.3 | Low | < 5 | |
| Methanol | 5.1 | Very Low | < 1 | |
| Water | 10.2 | Insoluble | < 0.1 |
Experimental Protocols
Protocol for Determining Solubility
This protocol outlines a standard method for quantitatively determining the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer or magnetic stirrer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the selected solvent to each vial.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. A vortex mixer or magnetic stirrer can be used for agitation.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed for a few hours to let the undissolved solid settle.
-
For finer suspensions, centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial.
-
Dilute the supernatant with a known volume of a suitable solvent to a concentration within the calibration range of the analytical instrument.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound.
-
Analyze the standard solutions and the diluted sample solutions using a calibrated HPLC or GC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in mg/mL or other appropriate units.
-
Troubleshooting Guide
Issue 1: The compound does not fully dissolve in the chosen reaction solvent.
-
Question: My this compound is not dissolving completely, what should I do?
-
Answer:
-
Increase Temperature: Gently warming the mixture can increase the solubility of the compound. Ensure the temperature is compatible with your reaction conditions and reagents.
-
Co-solvent System: Consider adding a co-solvent in which the compound is highly soluble. For example, if your reaction is in ethanol, adding a small amount of THF or toluene might improve solubility.
-
Solvent Selection: If the issue persists, you may need to switch to a different solvent. Refer to the solubility table and choose a solvent with higher predicted solubility that is also compatible with your reaction chemistry.
-
Increase Solvent Volume: While not always ideal, increasing the total volume of the solvent will lead to a more dilute reaction but can help to fully dissolve the starting material.
-
Issue 2: The reaction is slow or incomplete.
-
Question: My reaction is proceeding very slowly or stalling. Could this be related to solubility?
-
Answer: Yes, poor solubility can lead to a low effective concentration of the reactant in the solution, resulting in slow or incomplete reactions.
-
Confirm Dissolution: Ensure that the starting material is fully dissolved at the reaction temperature. If it is not, the reaction is running under heterogeneous conditions, which can be much slower.
-
Improve Agitation: For heterogeneous mixtures, vigorous stirring is essential to maximize the surface area of the solid reactant exposed to the solution.
-
Consider Phase-Transfer Catalysis: If you are working with a multiphase system (e.g., an aqueous phase and an organic phase), a phase-transfer catalyst can help shuttle one reactant into the other phase to facilitate the reaction.
-
Alternative Synthetic Approaches: For aryl halides with extremely low solubility, solid-state reaction techniques like high-temperature ball-milling can be an effective alternative to traditional solution-based methods.[3][4]
-
Issue 3: The product or starting material precipitates out of the solution during the reaction.
-
Question: A solid has crashed out of my reaction mixture. How do I know what it is and what should I do?
-
Answer:
-
Characterize the Precipitate: If possible, isolate a small sample of the precipitate and analyze it (e.g., by TLC, LC-MS, or NMR) to determine if it is the starting material, an intermediate, or the desired product.
-
Adjust Solvent Composition: If the starting material is precipitating, it indicates that the solvent is not suitable for the reaction concentration. You may need to add a co-solvent or switch to a better solvent. If the product is precipitating, this can sometimes be advantageous as it can drive the reaction to completion (Le Chatelier's principle).
-
Modify Reaction Temperature: If the product's solubility decreases at the reaction temperature, you might need to run the reaction at a higher temperature to keep it in solution until the reaction is complete. Conversely, if an intermediate is precipitating, a change in temperature (either higher or lower) might be necessary to proceed.
-
Visual Guides
Caption: Workflow for solvent selection.
Caption: Troubleshooting reaction issues.
References
Preventing debromination of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of debromination when working with 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene. This electron-deficient aryl bromide is susceptible to hydrodehalogenation, an undesired side reaction that can significantly lower the yield of the desired product.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Heck, Sonogashira)
Q1: I am observing a significant amount of 1,3-dichloro-5-(trifluoromethoxy)benzene as a byproduct in my cross-coupling reaction. What is causing this debromination?
A1: The formation of 1,3-dichloro-5-(trifluoromethoxy)benzene is due to a side reaction called hydrodehalogenation. In palladium-catalyzed cross-coupling reactions, this typically occurs through the formation of a palladium-hydride (Pd-H) species. This Pd-H intermediate can then react with your starting material, this compound, to replace the bromine atom with a hydrogen atom. The trifluoromethoxy group and the two chlorine atoms are strongly electron-withdrawing, which can make the aryl bromide more susceptible to this side reaction.
Q2: What are the common sources of the hydride in my reaction that lead to the formation of Pd-H species?
A2: Hydride sources can be inadvertently introduced into your reaction. Common culprits include:
-
Bases: Certain bases, especially those with available β-hydrogens (e.g., sodium ethoxide, potassium tert-butoxide), can generate Pd-H species.
-
Solvents: Protic solvents like alcohols (e.g., methanol, ethanol) or even residual water in your reaction can act as hydride donors. Some aprotic polar solvents like DMF can also decompose at high temperatures to generate hydride sources.
-
Reagents: Impurities in your reagents or starting materials can sometimes act as a source of hydrides.
Q3: How can I modify my reaction conditions to minimize or prevent this debromination?
A3: To minimize debromination, you should focus on eliminating potential hydride sources and optimizing your reaction parameters. Here are several strategies:
-
Choice of Base: Switch to a weaker, non-nucleophilic inorganic base that lacks β-hydrogens. Cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are often good choices for electron-deficient aryl bromides.
-
Solvent Selection: Use anhydrous, aprotic solvents. Toluene, dioxane, and THF are generally preferred. Ensure your solvents are rigorously dried and degassed before use.
-
Temperature Control: High reaction temperatures can accelerate the rate of debromination. Try running your reaction at a lower temperature and monitor the progress. It's often a trade-off between reaction rate and selectivity.
-
Catalyst and Ligand System: The choice of palladium catalyst and phosphine ligand can significantly influence the competition between the desired cross-coupling and debromination. For electron-deficient aryl bromides, using bulky, electron-rich phosphine ligands such as XPhos or SPhos can promote the desired reductive elimination step over the undesired hydrodehalogenation pathway.
Q4: I've tried the suggestions above, but I'm still seeing some debromination. Are there any other advanced strategies I can employ?
A4: If debromination persists, you might consider the following:
-
In situ Halogen Exchange: For some challenging Suzuki couplings, an in situ Finkelstein reaction (exchanging the bromide for an iodide) by adding a catalytic amount of a copper(I) salt and a stoichiometric amount of an iodide salt can increase the rate of the desired coupling relative to debromination.
-
Alternative Coupling Partners: If applicable to your synthesis, consider if a different coupling partner (e.g., an organozinc or organosilicon reagent) might allow for milder reaction conditions where debromination is less favorable.
Issue 2: Debromination during Lithiation or Grignard Reagent Formation
Q1: When I attempt to form the Grignard reagent or perform a lithium-halogen exchange on this compound, I get low yields and recover the debrominated starting material after quenching. What is happening?
A1: The organometallic intermediates formed from this compound are highly reactive and basic. The debrominated byproduct arises from the quenching of these intermediates by trace amounts of protic impurities (e.g., water) in your glassware, solvents, or reagents. The high reactivity is exacerbated by the electron-withdrawing substituents on the aromatic ring.
Q2: How can I improve the success of my lithiation or Grignard formation?
A2: The key is to maintain strictly anhydrous and inert conditions throughout the experiment.
-
Glassware and Reagents: Rigorously dry all glassware in an oven (e.g., >120 °C) and cool under a stream of inert gas (argon or nitrogen). Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).
-
Temperature Control: Perform the lithium-halogen exchange or Grignard formation at very low temperatures (e.g., -78 °C or lower). This suppresses side reactions, including protonation of the highly basic organometallic intermediate.
-
Reagent Addition: Add the organolithium reagent or activate the magnesium at a controlled, slow rate to avoid localized heating.
-
Magnesium Activation (for Grignard): Ensure the magnesium turnings are activated to remove the passivating oxide layer. This can be achieved by stirring the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane before adding your aryl bromide.
Data Presentation
The following tables summarize representative quantitative data for minimizing debromination in analogous systems. Note that these are illustrative examples, and optimal conditions for this compound may require further optimization.
Table 1: Effect of Base on Debromination in Suzuki-Miyaura Coupling of an Electron-Deficient Aryl Bromide *
| Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Debrominated Byproduct (%) |
| NaOEt | Ethanol | 80 | 45 | 50 |
| K₂CO₃ | Toluene/H₂O | 100 | 85 | 10 |
| K₃PO₄ | Dioxane/H₂O | 100 | 92 | <5 |
| Cs₂CO₃ | Toluene | 110 | 95 | <2 |
*Data is representative for a generic electron-deficient aryl bromide and may vary for the specific substrate.
Table 2: Influence of Ligand on Debromination in Buchwald-Hartwig Amination of a Polychlorinated Aryl Bromide *
| Palladium Precursor | Ligand | Base | Temperature (°C) | Desired Product Yield (%) | Debrominated Byproduct (%) |
| Pd₂(dba)₃ | P(t-Bu)₃ | NaOt-Bu | 100 | 60 | 35 |
| Pd(OAc)₂ | PPh₃ | K₃PO₄ | 110 | 75 | 20 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 100 | 94 | <5 |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | 100 | 96 | <3 |
*Data is representative for a generic polychlorinated aryl bromide and may vary for the specific substrate.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Debromination
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to reduce the risk of hydrodehalogenation.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Degassed water (0.5 mL)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Lithium-Halogen Exchange and Electrophilic Quench
This protocol outlines a method for performing a lithium-halogen exchange on this compound, followed by trapping with an electrophile, while minimizing protonation.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
n-Butyllithium (n-BuLi, 1.1 mmol, 1.1 equiv, solution in hexanes)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
-
Electrophile (1.2 mmol, 1.2 equiv)
-
Three-necked round-bottom flask, thermometer, dropping funnel, and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Add this compound to the flask and dissolve it in anhydrous THF (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe, ensuring the internal temperature does not rise above -75 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Add the chosen electrophile (either neat or as a solution in anhydrous THF) dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional 1-2 hours, or as determined by reaction monitoring.
-
Quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for debromination.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Base selection for Suzuki coupling of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene
Topic: Base Selection for the Suzuki Coupling of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene
This guide provides troubleshooting advice and frequently asked questions regarding the critical choice of base for the Suzuki-Miyaura cross-coupling of the electron-deficient and polyhalogenated substrate, this compound.
Frequently Asked Questions (FAQs)
Q1: Why is base selection particularly critical for the Suzuki coupling of this compound?
A1: The substrate this compound presents two key challenges:
-
Electron-Deficient Ring: The trifluoromethoxy group (-OCF₃) and two chlorine atoms are strongly electron-withdrawing. This electronic property can affect the stability of the palladium intermediates in the catalytic cycle.
-
Steric Hindrance: The presence of two ortho-chloro substituents adjacent to the reactive bromide site can sterically hinder the approach of the palladium catalyst and the organoboron reagent.
The base is crucial for activating the organoboron reagent to form a more nucleophilic borate species, which is necessary for the transmetalation step.[1][2][3] An optimal base must be strong enough to facilitate this activation without causing side reactions like decomposition of the starting material or promoting protodeboronation of the boronic acid partner.[4]
Q2: What are the primary roles of the base in the Suzuki-Miyaura catalytic cycle?
A2: The base performs several essential functions in the Suzuki coupling mechanism:[5][6]
-
Activation of the Organoboron Reagent: The base reacts with the boronic acid to form a more nucleophilic borate anion (e.g., [R-B(OH)₃]⁻). This step is critical as neutral boronic acids are generally poor nucleophiles for transmetalation.[2][7]
-
Facilitation of Transmetalation: The activated borate species transfers its organic group to the palladium center, displacing the halide or other ligand.
-
Formation of Palladium Complexes: The base can react with the palladium(II) halide complex formed after oxidative addition to generate a species (e.g., [ArPd(OR)L₂]) that is more susceptible to transmetalation.[5]
Q3: Which class of bases is a good starting point for this type of polyhalogenated, electron-deficient aryl bromide?
A3: For electron-deficient aryl halides, moderately strong bases are often the best starting point. Inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are frequently effective.[3][8] These bases provide a good balance of reactivity to promote the desired coupling while minimizing side reactions. Stronger bases like hydroxides (NaOH, KOH) can sometimes be used, but they increase the risk of side reactions, particularly protodeboronation, especially in aqueous solvents.[9]
Troubleshooting Guide
Q1: My reaction shows low or no conversion to the desired product. Could the base be the issue?
A1: Yes, an inappropriate base is a common cause of low or no conversion. Consider the following:
-
Insufficient Basicity: The base may be too weak to effectively generate the reactive borate species, leading to a stalled or slow transmetalation step. If you are using a weak base like NaHCO₃, consider switching to a stronger one like K₂CO₃ or K₃PO₄.
-
Poor Solubility: The base must have some solubility in the reaction medium to be effective. If the base is completely insoluble, the reaction can be sluggish. For instance, K₃PO₄ is often more soluble in organic solvents than K₂CO₃. Sometimes, using a mixed solvent system (e.g., dioxane/water, toluene/ethanol/water) can improve the solubility and efficacy of the base.[10]
-
Catalyst Inhibition: In some cases, certain bases can interact with and inhibit the palladium catalyst.
Solution Workflow:
// Nodes start [label="Low / No Conversion\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="1. Verify Reagent Quality\n- Catalyst/Ligand Active?\n- Boronic Acid Pure?\n- Solvent Anhydrous/Degassed?", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="2. Check Reaction Conditions\n- Inert Atmosphere Maintained?\n- Correct Temperature?\n- Adequate Stirring?", fillcolor="#FBBC05", fontcolor="#202124"]; screen_base [label="3. Screen Different Bases\n- Increase Basicity (e.g., K₂CO₃ to K₃PO₄)\n- Change Base Type (e.g., Carbonate to Phosphate)\n- Consider Fluoride Bases (KF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; screen_solvent [label="4. Optimize Solvent System\n- Try Aprotic Polar (Dioxane, THF)\n- Add Co-solvent (H₂O, EtOH)\n- Ensure Base Solubility", fillcolor="#4285F4", fontcolor="#FFFFFF"]; result [label="Improved Yield", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_reagents; check_reagents -> check_conditions [label="Reagents OK"]; check_conditions -> screen_base [label="Conditions Correct"]; screen_base -> screen_solvent [label="Still Low Yield"]; screen_base -> result [style=dashed]; screen_solvent -> result [style=dashed]; }
Caption: Troubleshooting workflow for low conversion in Suzuki coupling.
Q2: I'm observing significant protodeboronation of my boronic acid. How can I mitigate this with base selection?
A2: Protodeboronation is a common side reaction where the boronic acid is converted back to the corresponding arene, reducing the yield. This is especially problematic with electron-deficient boronic acids.[4] The choice of base is critical to minimizing this pathway.
-
Avoid Strong Hydroxide Bases: Bases like NaOH and KOH in aqueous solutions can accelerate protodeboronation.
-
Use Milder Bases: Milder bases such as potassium fluoride (KF) or potassium phosphate (K₃PO₄) are often effective in promoting the Suzuki coupling while suppressing protodeboronation.[4]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be the proton source for this side reaction. Running the reaction under anhydrous conditions with a suitable base can be beneficial.[4]
Q3: How do I choose between common bases like K₂CO₃, Cs₂CO₃, and K₃PO₄?
A3: The choice depends on balancing reactivity and managing potential side reactions.
-
K₂CO₃ (Potassium Carbonate): A standard, cost-effective base. It is moderately strong and works well in many cases, often in aqueous solvent mixtures.
-
Cs₂CO₃ (Cesium Carbonate): Generally more soluble in organic solvents and more basic than K₂CO₃. The larger, softer cesium cation can also have beneficial effects on the catalytic cycle. It is often used for more challenging or sterically hindered couplings.[8]
-
K₃PO₄ (Potassium Phosphate): A strong, non-nucleophilic base that is often effective for coupling electron-deficient substrates and can help minimize side reactions like protodeboronation.[4][8] Its higher solubility in some organic systems compared to carbonates can be an advantage.
Comparative Data on Common Bases
The following table summarizes key characteristics of bases commonly used in Suzuki-Miyaura coupling, with specific considerations for the target substrate.
| Base | Typical Strength | Common Solvents | Key Considerations for this compound |
| Na₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O | A standard, mild choice. May require higher temperatures or longer reaction times. |
| K₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O, EtOH/H₂O | A reliable starting point. Often provides a good balance of reactivity and cost.[3] |
| Cs₂CO₃ | Strong | Dioxane, THF, Toluene | Excellent for challenging couplings due to higher basicity and solubility.[8][11] |
| K₃PO₄ | Strong | Dioxane, Toluene, THF | Highly effective for electron-deficient substrates; can suppress protodeboronation.[4][8] |
| KF | Mild | Toluene, THF | A milder option, particularly useful if the substrate is base-sensitive or to avoid protodeboronation.[1][12] |
| NaOH/KOH | Very Strong | Dioxane/H₂O, THF/H₂O | Use with caution. High basicity can promote side reactions and substrate decomposition.[9] |
Experimental Protocols
Protocol: Screening Bases for the Suzuki Coupling of this compound
This protocol describes a parallel screening approach to identify the optimal base for the reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a precatalyst/ligand system (e.g., Pd₂(dba)₃ / XPhos, 2 mol% Pd)
-
Bases to be screened (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: In an inert atmosphere glovebox, add the aryl halide, arylboronic acid, and palladium catalyst/ligand to each of a series of labeled reaction vials.
-
Base Addition: To each vial, add one of the bases being screened (2.0-3.0 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent to each vial to achieve a consistent concentration (e.g., 0.1 M).
-
Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer plate. Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction mixture. Quench the aliquot with water, extract with ethyl acetate, and analyze by TLC or LC-MS to determine the conversion and identify any major side products.
-
Workup and Analysis: Once the reaction has reached completion or a time limit, cool the vials to room temperature. Dilute the contents with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Analyze the crude product by ¹H NMR to determine the relative yield and purity.
Base Selection Logic Diagram:
// Nodes start [label="Start: Select Base for\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; substrate_props [label="Substrate Analysis:\n- Electron Deficient\n- Sterically Hindered C-Br bond", fillcolor="#FBBC05", fontcolor="#202124"]; initial_choice [label="Initial Recommendation:\nUse Moderate to Strong Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; screen [label="Screen K₂CO₃, Cs₂CO₃, K₃PO₄", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Troubleshooting Nodes low_yield [label="Problem: Low Yield?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; side_reactions [label="Problem: Side Reactions?\n(e.g., Protodeboronation)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Solution Nodes increase_strength [label="Action: Increase Base Strength\n(e.g., K₂CO₃ → K₃PO₄ or Cs₂CO₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; use_milder [label="Action: Use Milder Base\n(e.g., KF) or Aprotic Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> substrate_props; substrate_props -> initial_choice; initial_choice -> screen; screen -> low_yield [style=dashed]; screen -> side_reactions [style=dashed]; low_yield -> increase_strength [label="Yes"]; side_reactions -> use_milder [label="Yes"]; }
Caption: Decision diagram for selecting a base for the target substrate.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scilit.com [scilit.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Work-up procedure for reactions involving 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work-up procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: A summary of the key properties for this compound is provided in the table below. Understanding these properties is crucial for handling, reaction setup, and purification.
Data Presentation: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H2BrCl2F3O | --INVALID-LINK--[1] |
| Molecular Weight | 309.89 g/mol | --INVALID-LINK--[1] |
| Appearance | White to pale yellow or clear colorless to pale yellow fused/crystalline solid or liquid as melt | --INVALID-LINK--[2] |
| Assay (GC) | ≥96.0% | --INVALID-LINK--[2] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 118754-55-5 | --INVALID-LINK--[1] |
Q2: What are the expected reactivity patterns for this molecule?
A2: The benzene ring in this compound is substituted with multiple electron-withdrawing groups (two chlorine atoms, one bromine atom, and a trifluoromethoxy group). The trifluoromethoxy group, much like a trifluoromethyl group, deactivates the aromatic ring towards electrophilic aromatic substitution due to its strong electron-withdrawing nature.[3][4] Consequently, reactions requiring electrophilic substitution will likely necessitate harsh conditions.[3] The bromine atom, on the other hand, can participate in various palladium-catalyzed cross-coupling reactions, offering a handle for further functionalization.[5]
Q3: What safety precautions should be taken when handling this compound?
A3: According to GHS classifications, this compound is a warning-level hazard that causes skin and serious eye irritation.[1] It is recommended to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Avoid inhalation, ingestion, and contact with skin and eyes.[6]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step |
| Incorrect Reaction Temperature | Verify that the reaction is being conducted at the optimal temperature for the specific transformation. Given the electron-deficient nature of the ring, higher temperatures may be required for some reactions.[7] |
| Poor Reagent/Solvent Quality | Ensure all reagents and solvents are pure and anhydrous, if required by the reaction conditions. Impurities can inhibit the reaction or lead to unwanted side reactions.[7] |
| Catalyst Inactivity | For cross-coupling reactions, ensure the palladium catalyst is active. If necessary, use a fresh batch of catalyst or consider a different ligand/catalyst system. |
| Insufficient Mixing | For heterogeneous reactions, ensure efficient stirring to facilitate contact between reactants. |
Issue 2: Complex Mixture of Products Observed After Work-up
| Potential Cause | Troubleshooting Step |
| Side Reactions | The presence of multiple halogen substituents could lead to a mixture of products in cross-coupling reactions. Consider adjusting the reaction conditions (e.g., temperature, catalyst, reaction time) to favor the desired product. |
| Product Degradation During Work-up | The product may be sensitive to acidic or basic conditions used during the work-up.[8] Test the stability of your product by exposing a small sample to the work-up conditions and analyzing it by TLC or LC-MS.[8] |
| Impure Starting Material | Verify the purity of the starting this compound using techniques like GC-MS or NMR. |
Issue 3: Difficulty in Isolating/Purifying the Product
| Potential Cause | Troubleshooting Step |
| Formation of an Emulsion During Extraction | Emulsions can form during aqueous work-up. To break an emulsion, try adding brine, adding more organic solvent, or filtering the mixture through a pad of Celite. |
| Product is Volatile | If the product is volatile, it may be lost during solvent removal under reduced pressure. Check the contents of your rotovap trap.[8] |
| Product is Water-Soluble | Highly polar products may have some solubility in the aqueous layer. Back-extract the aqueous layer with a fresh portion of organic solvent.[8] |
| Co-elution of Impurities During Chromatography | If impurities are difficult to separate by column chromatography, try using a different solvent system or a different stationary phase (e.g., reverse-phase silica). |
Experimental Protocols
Typical Work-up Procedure for a Palladium-Catalyzed Cross-Coupling Reaction
This protocol is a general guideline and may need to be adapted based on the specific reaction.
-
Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride for organometallic reagents).
-
Dilution and Phase Separation: Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and water. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extraction: Extract the aqueous layer with two additional portions of the organic solvent to ensure complete recovery of the product.[5]
-
Washing: Combine the organic layers and wash sequentially with water and then with brine to remove any remaining inorganic salts.[5]
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[5]
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, most commonly flash column chromatography on silica gel.[5] The choice of eluent will depend on the polarity of the product.
Mandatory Visualization
Below is a workflow diagram illustrating the general work-up and troubleshooting procedure for reactions involving this compound.
Caption: A logical workflow for the work-up and troubleshooting of reactions.
References
- 1. This compound | C7H2BrCl2F3O | CID 18947696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. H32580.09 [thermofisher.com]
- 3. nbinno.com [nbinno.com]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. 2-Bromo-5-chloro-1,3-dimethylbenzene | CAS#:103724-99-8 | Chemsrc [chemsrc.com]
- 7. benchchem.com [benchchem.com]
- 8. How To [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the predicted ¹H NMR spectral data for 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene against experimentally determined data for structurally related halogenated and substituted benzene derivatives. This analysis is crucial for the structural elucidation and purity assessment of novel compounds in drug discovery and materials science.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit a simple AX system in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts of these protons are influenced by the additive effects of the bromo, chloro, and trifluoromethoxy substituents. All three are electron-withdrawing groups, which are expected to deshield the aromatic protons, shifting their resonances downfield from the benchmark of benzene (7.34 ppm).
The prediction of the chemical shifts can be performed using empirically derived substituent chemical shift (SCS) increments. These increments are added to the base chemical shift of benzene to estimate the chemical shifts of the protons in the substituted ring.
For this compound, the two aromatic protons are at positions 4 and 6.
-
Proton at C4 (H-4): This proton is ortho to a chloro group and the trifluoromethoxy group, and meta to the bromo and the other chloro group.
-
Proton at C6 (H-6): This proton is ortho to a chloro group and the bromo group, and meta to the trifluoromethoxy group and the other chloro group.
Due to the complex interplay of inductive and resonance effects, precise prediction without specialized software can be challenging. However, a qualitative assessment suggests that both protons will resonate at a significantly downfield chemical shift. The coupling between these two meta protons is expected to result in a doublet for each signal with a small coupling constant (⁴J H-H) typically in the range of 2-3 Hz.
Comparative ¹H NMR Data
To provide a practical context for the analysis of this compound, the following table summarizes the experimental ¹H NMR data for several commercially available, structurally related compounds. These compounds have been selected to illustrate the influence of different halogen and alkoxy substituents on the chemical shifts of aromatic protons in a 1,3,5-substitution pattern.
| Compound Name | Structure | Proton | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| 1,3,5-Trichlorobenzene | H-2, H-4, H-6 | Singlet | 7.29 | - | |
| 1,3,5-Tribromobenzene | H-2, H-4, H-6 | Singlet | 7.70 | - | |
| 1-Bromo-3,5-dichlorobenzene | H-2, H-6 | Doublet | 7.39 | 1.5 | |
| H-4 | Triplet | 7.26 | 1.5 | ||
| 3,5-Dichloroanisole | H-2, H-6 | Doublet | 6.785 | 1.8 | |
| H-4 | Triplet | 6.939 | 1.8 | ||
| OCH₃ | Singlet | 3.775 | - |
Experimental Protocols
Sample Preparation for ¹H NMR Spectroscopy
A standardized protocol for the preparation of samples for ¹H NMR analysis is critical for obtaining high-quality, reproducible data.
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to the vial. The choice of solvent should be based on the solubility of the analyte and its chemical stability. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle heating or sonication can be applied, provided the compound is thermally stable.
-
Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the deuterated solvent prior to sample preparation. The chemical shift of TMS is defined as 0.00 ppm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
¹H NMR Data Acquisition
The following is a general procedure for acquiring a standard ¹H NMR spectrum on a modern Fourier-transform NMR spectrometer (e.g., 400 MHz).
-
Instrument Setup: Insert the sample into the spectrometer's autosampler or manually lower it into the magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, an automated shimming procedure is performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for achieving sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used for routine ¹H NMR.
-
Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate for quantitative analysis of small molecules.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds ensures good digital resolution.
-
Spectral Width (sw): A spectral width of approximately 16 ppm is typically sufficient to cover the chemical shift range of most organic molecules.
-
-
Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: A baseline correction is applied to produce a flat baseline.
-
Referencing: The chemical shift axis is referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integration: The relative areas under the peaks are integrated to determine the proton ratios.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the ¹H NMR analysis of a substituted benzene derivative, from sample preparation to spectral interpretation.
Caption: Workflow for ¹H NMR Analysis.
Mass Spectrometry of Compounds Synthesized from 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The starting material, 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene, is a valuable reagent in medicinal chemistry due to its unique substitution pattern, which can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The presence of a bromine atom allows for facile carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in the synthesis of biaryl and arylamine scaffolds, which are prevalent in many pharmaceutical agents.
Below, we compare the anticipated mass spectral behavior of two representative compounds hypothetically synthesized from this compound.
Hypothetical Synthesis of Representative Derivatives
To illustrate the potential for derivatization, two common and powerful synthetic transformations are considered:
-
Suzuki-Miyaura Coupling: Reaction of this compound with an arylboronic acid (e.g., phenylboronic acid) to yield a biaryl product.
-
Buchwald-Hartwig Amination: Reaction with a primary or secondary amine (e.g., morpholine) to yield an N-arylated amine.
These two classes of compounds, biaryls and arylamines, represent common structural motifs in drug discovery.
Caption: Synthetic workflows for derivatization.
Comparative Analysis of Predicted Mass Spectra
The following table summarizes the predicted key mass spectral features of the hypothetical Suzuki and Buchwald-Hartwig products. The predictions are based on typical fragmentation patterns observed for halogenated and trifluoromethoxy-substituted aromatic compounds.
| Mass Spectral Feature | Predicted Biaryl Product (Suzuki Coupling) | Predicted N-Aryl Amine Product (Buchwald-Hartwig) | Comparison and Rationale |
| Molecular Ion (M+) | Expected to be of moderate to high intensity. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms. | Expected to be of moderate to high intensity. The isotopic pattern will also be characteristic of a molecule containing two chlorine atoms. | Both compounds are aromatic and relatively stable, leading to the expectation of a visible molecular ion peak. The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern. |
| Key Fragmentation Pathways | - Loss of Cl•- Loss of OCF3•- Cleavage of the biaryl C-C bond | - Loss of Cl•- Loss of OCF3•- α-cleavage of the morpholine ring | The initial fragmentation is likely to involve the loss of a chlorine atom or the trifluoromethoxy radical from the aromatic ring in both derivatives. The key difference will be the fragmentation of the substituent introduced. |
| Characteristic Fragment Ions | - [M-Cl]+- [M-OCF3]+- Ions corresponding to the individual aromatic rings | - [M-Cl]+- [M-OCF3]+- Ions resulting from the fragmentation of the morpholine ring (e.g., loss of C2H4O) | The biaryl product will likely show fragments corresponding to each of the phenyl rings, whereas the N-aryl amine will exhibit characteristic fragments from the cleavage of the heterocyclic amine. |
Experimental Protocols
A general protocol for the analysis of these types of compounds by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
Sample Preparation:
-
Dissolve the synthesized compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If necessary, dilute the sample further to prevent detector saturation.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold at 300 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
Caption: GC-MS experimental workflow diagram.
This guide provides a framework for understanding the mass spectral characteristics of derivatives of this compound. Researchers are encouraged to use this information in conjunction with other analytical techniques, such as NMR spectroscopy, for comprehensive structure elucidation.
A Comparative Analysis of the Reactivity of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, understanding the reactivity of functionalized aromatic compounds is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the reactivity of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene with structurally similar compounds in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The reactivity of the bromine atom in this compound is modulated by the presence of two chlorine atoms and a trifluoromethoxy group on the phenyl ring. These substituents exert both steric and electronic effects that influence the rate and efficiency of cross-coupling reactions. This guide will dissect these effects by comparing the title compound's expected reactivity with that of simpler analogues, supported by available experimental data.
Substituent Effects on Reactivity
The reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of the initial oxidative addition step to the Pd(0) catalyst. This step is influenced by:
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the aromatic ring increase the electrophilicity of the carbon bearing the bromine atom, which can facilitate oxidative addition. The trifluoromethoxy (-OCF3) group is a moderate electron-withdrawing group, primarily through a strong inductive effect (-I) that outweighs its weak resonance donating effect (+R). The chlorine atoms are also electron-withdrawing via induction.
-
Steric Effects: Bulky groups ortho to the bromine atom can hinder the approach of the palladium catalyst, potentially slowing down the oxidative addition step. In the case of this compound, the two chlorine atoms are in the ortho positions relative to the bromine, introducing significant steric hindrance.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. The following table compares the reported yields for the coupling of various bromobenzenes with phenylboronic acid, providing insight into the influence of different substitution patterns.
| Aryl Bromide | Product | Yield (%) |
| Bromobenzene | Biphenyl | ~82-96% |
| 1-Bromo-4-(trifluoromethoxy)benzene | 4-(Trifluoromethoxy)biphenyl | No direct data found; expected to be high |
| 1-Bromo-3,5-dichlorobenzene | 3,5-Dichlorobiphenyl | No direct data found; expected to be moderate to high |
| 1-Bromo-2,6-dichlorobenzene | 2,6-Dichlorobiphenyl | Expected to be low due to high steric hindrance |
| This compound | 2-Phenyl-1,3-dichloro-5-(trifluoromethoxy)benzene | No direct data found; predicted to be low to moderate |
Note: The yields for bromobenzene can vary depending on the specific catalytic system and reaction conditions.
Analysis of Expected Reactivity:
-
Bromobenzene serves as the baseline for an unsubstituted aryl bromide.
-
1-Bromo-4-(trifluoromethoxy)benzene is expected to be highly reactive due to the electron-withdrawing nature of the para-trifluoromethoxy group, which activates the C-Br bond towards oxidative addition, with minimal steric hindrance.
-
1-Bromo-3,5-dichlorobenzene features two electron-withdrawing chloro groups meta to the bromine. These will have a moderate activating effect on the C-Br bond, and the lack of ortho substituents means there is little steric hindrance.
-
1-Bromo-2,6-dichlorobenzene presents significant steric hindrance from the two ortho-chloro substituents, which is expected to impede the oxidative addition step and lead to lower yields.
-
This compound combines the features of the above compounds. The two ortho-chloro groups introduce substantial steric hindrance. The trifluoromethoxy group at the para position is electron-withdrawing (Hammett constant σp ≈ +0.35), which should electronically activate the C-Br bond. However, the severe steric hindrance from the two ortho-chloro groups is likely to be the dominant factor, leading to a predicted lower reactivity compared to less hindered analogues.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. The table below outlines the expected and reported yields for the amination of various bromobenzenes with aniline.
| Aryl Bromide | Product | Yield (%) |
| Bromobenzene | N-Phenylaniline | High |
| 1-Bromo-4-(trifluoromethoxy)benzene | N-(4-(Trifluoromethoxy)phenyl)aniline | No direct data found; expected to be high |
| 1-Bromo-3,5-dichlorobenzene | N-(3,5-Dichlorophenyl)aniline | High (synthesis of 3,5-dichloroaniline is well-established)[1][2] |
| 1-Bromo-2,6-dichlorobenzene | N-(2,6-Dichlorophenyl)aniline | Expected to be low |
| This compound | N-(2,6-Dichloro-4-(trifluoromethoxy)phenyl)aniline | No direct data found; predicted to be very low |
Analysis of Expected Reactivity:
The trends observed in Suzuki-Miyaura coupling are generally applicable to the Buchwald-Hartwig amination. The electronic activation by the -OCF3 group is beneficial, but the steric hindrance from the two ortho-chloro groups is a significant impediment. The synthesis of 3,5-dichloroaniline from precursors like 1-bromo-3,5-dichlorobenzene is a known industrial process, indicating that amination is feasible for this substitution pattern.[1][2] However, the addition of two ortho substituents, as in 1-bromo-2,6-dichlorobenzene, is expected to drastically reduce the reaction efficiency. For the target compound, This compound , the combination of severe steric hindrance and the electronic effects suggests that it will be a challenging substrate for Buchwald-Hartwig amination, likely requiring specialized, bulky phosphine ligands and optimized reaction conditions to achieve even moderate yields.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, based on common literature procedures. Optimization will be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the aryl bromide (1.0 equiv) and the boronic acid (1.2 equiv) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water), is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 2-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl bromide (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv). A dry, degassed solvent (e.g., toluene or dioxane) is added, and the vessel is sealed. The reaction mixture is heated with stirring at a temperature typically between 80 and 110 °C for 12-24 hours. After cooling, the mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is then purified by column chromatography to afford the desired arylamine. [3]
Visualizing Reaction Workflow and Substituent Effects
To further clarify the processes discussed, the following diagrams illustrate a typical experimental workflow for cross-coupling reactions and the logical relationship of substituent effects on the reactivity of the aryl bromide.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Logical flow of electronic and steric effects on aryl bromide reactivity.
Conclusion
References
A Comparative Guide to the HPLC Analysis of Reaction Mixtures Containing 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Methodology Comparison: HPLC, GC-MS, and ¹⁹F NMR
The choice of analytical technique for monitoring a chemical reaction depends on several factors, including the chemical nature of the analyte, the complexity of the reaction mixture, and the desired analytical parameters such as sensitivity, selectivity, and speed. Below is a comparative summary of HPLC, GC-MS, and ¹⁹F NMR for the analysis of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene and its reaction byproducts.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Exploits the magnetic properties of the ¹⁹F nucleus to provide structural and quantitative information about fluorine-containing compounds. |
| Applicability to Analyte | Suitable for a wide range of compounds, including non-volatile and thermally labile substances. | Ideal for volatile and thermally stable compounds. The analyte has a moderate molecular weight and is likely amenable to GC analysis. | Highly specific and sensitive for fluorine-containing compounds. Excellent for tracking the trifluoromethoxy group. |
| Selectivity | Good selectivity achievable through optimization of stationary phase, mobile phase, and detector. | Excellent selectivity, especially with mass spectrometry detection, which provides structural information. | Exceptional selectivity for fluorinated species, with minimal interference from other components in the reaction mixture. |
| Sensitivity | Generally in the parts-per-million (ppm) to parts-per-billion (ppb) range, depending on the detector. | High sensitivity, often reaching the ppb to parts-per-trillion (ppt) level. | High intrinsic sensitivity due to the 100% natural abundance of the ¹⁹F isotope. |
| Analysis Time | Typically 10-30 minutes per sample.[1] | Faster analysis times are often possible, typically in the range of 5-20 minutes.[1] | Very rapid for quantitative analysis, often requiring only a few minutes per sample. |
| Quantitative Accuracy | High accuracy and precision with proper calibration. | High accuracy and precision, particularly when using an internal standard. | Excellent for quantitative analysis (qNMR) with an internal standard, providing direct molar ratios. |
| Sample Preparation | Simple dissolution in a suitable solvent is usually sufficient. | May require derivatization for non-volatile compounds, but likely not necessary for the target analyte. | Minimal sample preparation is needed; often, a crude reaction mixture can be analyzed directly after dilution in a deuterated solvent. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable analytical results. The following sections outline a proposed HPLC method and typical starting conditions for GC-MS and ¹⁹F NMR analysis of this compound.
Proposed High-Performance Liquid Chromatography (HPLC) Method
This proposed method is based on common practices for the analysis of halogenated aromatic compounds.[2]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point. For potentially better separation of halogenated compounds, a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column could also be evaluated.[2]
-
Mobile Phase: A gradient elution with acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is recommended.[2]
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detection at 220 nm and 254 nm. A DAD can be used to obtain full UV spectra for peak identification.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small aliquot of the reaction mixture in the initial mobile phase composition (50:50 acetonitrile:water). Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of volatile and semi-volatile halogenated compounds.[3][4]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole MS).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane) or a DB-17ms (50% phenyl-methylpolysiloxane), is suitable. (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 split ratio) or splitless, depending on the expected concentration of the analyte.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Sample Preparation: Dilute the reaction mixture in a volatile solvent such as dichloromethane or ethyl acetate.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy Protocol
¹⁹F NMR is an excellent tool for the direct and quantitative analysis of reaction mixtures containing fluorinated compounds.[5]
-
Instrumentation: A standard NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).
-
Acquisition Parameters:
-
A standard 1D ¹⁹F NMR pulse sequence.
-
A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest should be used for accurate quantification.
-
A calibrated 90° pulse angle.
-
-
Quantitative Analysis (qNMR):
-
An internal standard with a known concentration and a distinct ¹⁹F resonance is added to the sample (e.g., trifluorotoluene).
-
The integrals of the analyte and the internal standard are compared to determine the concentration of the analyte.
-
-
Sample Preparation: A small aliquot of the crude reaction mixture is dissolved in the deuterated solvent containing the internal standard.
Visualizing the Workflow and Decision-Making Process
To further aid in the understanding of the analytical process, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for HPLC analysis and a decision tree for selecting the appropriate analytical method.
Caption: Experimental workflow for the HPLC analysis of a reaction mixture.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
While a specific, validated HPLC method for this compound is not prominent in the literature, a robust reversed-phase HPLC method can be readily developed. This guide provides a strong starting point for method development and a comprehensive comparison with powerful alternative techniques like GC-MS and ¹⁹F NMR. For rapid, quantitative analysis specifically targeting the fluorinated components of a reaction mixture, ¹⁹F NMR offers significant advantages in terms of speed and simplicity. GC-MS provides excellent sensitivity and structural information for volatile components. HPLC remains a versatile and powerful technique, particularly when dealing with complex mixtures that may contain non-volatile or thermally labile compounds. The ultimate choice of analytical method will depend on the specific goals of the analysis, the nature of the reaction mixture, and the available instrumentation. For a comprehensive understanding of a reaction profile, a combination of these techniques may be the most effective approach.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 3. Atmospheric deposition of chlorinated and brominated polycyclic aromatic hydrocarbons in central Europe analyzed by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
X-ray Crystallography of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the crystallographic characteristics of halogenated benzene derivatives, in light of the absence of published crystal structure data for 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene.
While a specific crystal structure for this compound is not publicly available, valuable insights can be gained by examining the crystallographic data of structurally related compounds. This guide compares the known crystal structure of a similar halogenated benzaldehyde with theoretical data for the target compound and discusses the influence of substituent groups on crystal packing.
Comparison of Crystallographic Data
The following table summarizes key crystallographic parameters for a related halogenated benzene derivative, 2-bromo-4-methylbenzaldehyde, and provides computed properties for the target compound, this compound, for a theoretical comparison.
| Property | 2-bromo-4-methylbenzaldehyde | This compound (Computed) |
| Molecular Formula | C₈H₇BrO | C₇H₂BrCl₂F₃O[1] |
| Molecular Weight | - | 309.89 g/mol [1] |
| Crystal System | - | Not Available |
| Space Group | - | Not Available |
| Key Intermolecular Interactions | Offset face-to-face and edge-to-face π-stacking, van der Waals forces.[2] | Not Available |
| Dominant Interatomic Contacts | H⋯H (34.6%), Br⋯H/H⋯Br (20.4%), O⋯H/H⋯O (17.1%), C⋯H/H⋯C (13.0%), C⋯C (6.7%).[2] | Not Available |
Experimental Protocols
A typical experimental workflow for determining the crystal structure of a small organic molecule like the ones discussed is outlined below.
Single-Crystal X-ray Diffraction Experimental Workflow
References
Reactivity comparison of bromo vs chloro groups in 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene
For researchers and professionals in drug development and synthetic chemistry, the selective functionalization of polyhalogenated aromatic compounds is a critical challenge. The inherent differences in reactivity between various halogen substituents offer a powerful tool for achieving regioselective modifications. This guide provides an in-depth comparison of the reactivity of the bromo and chloro groups in 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene, a versatile building block in medicinal chemistry. This comparison is supported by established principles in organic chemistry and data from analogous systems, offering a predictive framework for synthetic planning.
The Reactivity Hierarchy: Why Bromo Prevails
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows a well-established trend: I > Br > OTf > Cl.[1] This hierarchy is primarily dictated by two key factors: carbon-halogen (C-X) bond dissociation energy (BDE) and the kinetics of the oxidative addition step in the catalytic cycle.[1]
The C-Br bond is inherently weaker than the C-Cl bond.[2][3] Consequently, less energy is required to cleave the C-Br bond, facilitating the initial and often rate-determining oxidative addition of the aryl halide to the palladium(0) catalyst.[1] The greater polarizability of the C-Br bond also promotes a more favorable interaction with the electron-rich palladium center, leading to faster reaction rates.[1]
This differential reactivity allows for the selective functionalization of the bromo position in this compound while leaving the chloro groups intact, provided the reaction conditions are carefully controlled.
Comparative Reactivity in Key Cross-Coupling Reactions
The chemoselectivity between the C-Br and C-Cl bonds is most pronounced in palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. By employing milder reaction conditions, such as lower temperatures and specific catalyst systems, the bromo group can be selectively targeted.
| Reaction Type | Bromo Group Reactivity | Chloro Group Reactivity | Typical Selectivity for Bromo |
| Suzuki-Miyaura Coupling | High | Low to Moderate | Excellent under optimized conditions |
| Buchwald-Hartwig Amination | High | Low to Moderate | Excellent with appropriate ligands |
| Heck Reaction | High | Low | Good to Excellent |
| Sonogashira Coupling | High | Very Low | Excellent |
| Grignard Reagent Formation | High | Low | Excellent |
This table summarizes the general reactivity trends based on established principles for aryl halides.
Experimental Protocols for Selective Functionalization
Achieving high selectivity in the functionalization of this compound requires careful optimization of reaction parameters. Below are representative protocols for key transformations, illustrating the conditions that favor reaction at the bromo position.
Selective Suzuki-Miyaura Coupling
This protocol describes the selective coupling of an arylboronic acid at the bromo position.
Reactants:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the solvent and then the palladium catalyst.
-
Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Selective Buchwald-Hartwig Amination
This protocol outlines the selective amination at the bromo position.
Reactants:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)[4]
-
Base (e.g., Cs₂CO₃, NaOtBu, 1.5-2.5 equiv)[4]
-
Solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in the reaction vessel.
-
Add the base, this compound, and the amine.
-
Add the solvent and seal the vessel.
-
Heat the reaction mixture to a controlled temperature (e.g., 80-100 °C) and stir until the starting material is consumed.
-
Cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the product via column chromatography.
Selective Grignard Reagent Formation
This protocol describes the selective formation of a Grignard reagent at the bromo position.
Reactants:
-
This compound (1.0 equiv)
-
Magnesium turnings (1.1-1.5 equiv)
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
Initiator (e.g., a small crystal of iodine)
Procedure:
-
Ensure all glassware is rigorously dried.
-
Place the magnesium turnings in a flask under an inert atmosphere.
-
Add a small amount of the anhydrous solvent and the initiator.
-
Prepare a solution of this compound in the anhydrous solvent.
-
Add a small portion of the aryl halide solution to the magnesium. The reaction is initiated when bubbling or a color change is observed.
-
Slowly add the remaining aryl halide solution to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting Grignard reagent can be used directly in subsequent reactions.
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate a typical palladium-catalyzed cross-coupling cycle and a generalized experimental workflow for comparing the reactivity of the bromo and chloro groups.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Logical workflow for comparing bromo vs. chloro reactivity.
References
A Comparative Guide to Alternative Reagents for 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, the strategic introduction of the trifluoromethoxy (-OCF₃) group is of paramount importance. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene serves as a key building block for introducing a trifluoromethoxyphenyl group, especially through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, the reactivity and availability of this specific reagent may necessitate the consideration of viable alternatives.
This guide provides an objective comparison of this compound with structurally similar, commercially available reagents. The comparison focuses on their potential performance in the widely utilized Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. Due to the limited availability of direct comparative studies under identical conditions, this guide draws upon established principles of cross-coupling reactivity and available data for analogous compounds to provide a qualitative assessment.
Reactivity in Suzuki-Miyaura Coupling: A General Overview
The success of a Suzuki-Miyaura coupling reaction is heavily influenced by the nature of the aryl halide. The reactivity of the carbon-halogen bond follows the general trend: C-I > C-Br > C-Cl. Consequently, aryl bromides are frequently employed as a balance between reactivity and stability. The electronic and steric environment surrounding the halogen atom also plays a crucial role. Electron-withdrawing groups on the aromatic ring can enhance the rate of oxidative addition, the initial step in the catalytic cycle, thereby increasing reactivity. Conversely, sterically hindered halides may react more slowly.
For polychlorinated aryl bromides, the bromine atom is generally the most reactive site for Suzuki-Miyaura coupling due to the weaker C-Br bond compared to the C-Cl bond. The chlorine atoms, while less reactive, contribute to the overall electron-deficient nature of the aromatic ring, which can positively influence the reactivity at the C-Br bond.
Comparison of Alternative Reagents
The following table provides a qualitative comparison of this compound and selected alternative reagents. The anticipated reactivity is based on general principles of Suzuki-Miyaura coupling. It is important to note that actual reaction yields are highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.
| Reagent | Structure | Key Features for Comparison | Anticipated Reactivity in Suzuki-Miyaura Coupling |
| This compound | Chemical formula: C₇H₂BrCl₂F₃O | - Trifluoromethoxy group is a strong electron-withdrawing group. - Two chlorine atoms further increase the electrophilicity of the ring. - Bromine is the most reactive site for cross-coupling. | High. The combined electron-withdrawing effects of the -OCF₃ and chlorine groups are expected to make the C-Br bond highly susceptible to oxidative addition. |
| 4-Bromo-3,5-dichloro-1-(trifluoromethoxy)benzene | Chemical formula: C₇H₂BrCl₂F₃O | - Isomer of the primary topic reagent. - Similar electronic effects from the -OCF₃ and chlorine substituents. | High. Similar to its isomer, the strong electron-withdrawing nature of the substituents should lead to high reactivity at the C-Br bond. |
| 5-Bromo-1,3-dichloro-2-fluorobenzene | Chemical formula: C₆H₂BrCl₂F | - Lacks the trifluoromethoxy group, replaced by a fluorine atom. - Fluorine is also an electron-withdrawing group, but with a weaker inductive effect than -OCF₃. | Moderate to High. The electron-withdrawing character of the three halogen substituents will activate the C-Br bond, though likely to a lesser extent than the trifluoromethoxy-substituted analog. |
| 2-Bromo-5-chloro-1,3-difluorobenzene | Chemical formula: C₆H₂BrClF₂ | - Different halogen substitution pattern. - Two fluorine atoms provide significant electron-withdrawing character. | Moderate to High. The presence of two fluorine atoms and a chlorine atom will activate the C-Br bond for Suzuki coupling. |
Experimental Protocols: A Representative Suzuki-Miyaura Coupling
Materials:
-
Aryl bromide (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the aryl bromide, arylboronic acid, and base.
-
Add the palladium catalyst.
-
The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., by three cycles of vacuum and backfilling with argon).
-
Add the degassed solvent mixture via syringe.
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until reaction completion is indicated by TLC or GC-MS analysis.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Visualizing the Process
To better understand the workflow and the underlying chemical transformation, the following diagrams are provided.
Conclusion
While this compound is anticipated to be a highly reactive substrate for Suzuki-Miyaura coupling, several other polychlorinated and polyfluorinated bromobenzenes represent viable alternatives. The choice of reagent will ultimately depend on a combination of factors including commercial availability, cost, and the specific electronic and steric requirements of the target molecule. The provided experimental protocol offers a solid foundation for the successful implementation of Suzuki-Miyaura couplings with these and other similar building blocks. Researchers are encouraged to perform small-scale optimization experiments to determine the ideal conditions for their specific substrates.
Characterization of Suzuki coupling products of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene
A Comparative Guide to the Synthesis of Biaryl Compounds via Suzuki Coupling of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene and Alternative Methodologies
For researchers, scientists, and drug development professionals, the efficient synthesis of complex biaryl scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of the Suzuki-Miyaura coupling reaction utilizing the highly functionalized substrate, this compound. Due to the limited direct literature on this specific substrate, this guide presents a robust, proposed reaction protocol based on analogous transformations of structurally similar polysubstituted haloaromatics. This is contrasted with established alternative Suzuki-Miyaura methodologies and other cross-coupling reactions for biaryl synthesis.
Performance Comparison of Suzuki Coupling Methodologies
The Suzuki-Miyaura cross-coupling is a versatile and widely used method for the formation of C-C bonds.[1] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity, particularly with sterically hindered and electronically deactivated substrates like this compound. The reactivity of aryl halides in Suzuki couplings generally follows the trend I > Br > OTf > Cl.[1]
Given the structure of this compound, the bromine atom is the most likely site for oxidative addition to the palladium catalyst, leaving the chloro- and trifluoromethoxy- substituents intact. A study on the Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene demonstrated selective reaction at the more reactive halogen positions.[2] This selectivity is a key advantage when further functionalization is desired.
Below is a table comparing a proposed Suzuki coupling protocol for this compound with alternative, well-established methods for biaryl synthesis.
| Methodology | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages | Potential Challenges |
| Proposed Suzuki Coupling | This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | Estimated 70-90 | Selective functionalization, retention of chloro and trifluoromethoxy groups for further modification. | Optimization of reaction conditions may be required due to the specific substrate. |
| Alternative Suzuki 1 | Polychlorinated aromatics | Alkyl pinacol boronic esters | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 60-95[3] | Effective for electron-deficient chloroarenes.[3] | May require specialized ligands. |
| Alternative Suzuki 2 | Aryl chlorides | Arylboronic acids | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 80-110 | 66-98[4] | Utilizes less expensive aryl chlorides.[4] | Higher temperatures and stronger bases may be needed. |
| Hiyama Coupling | Aryl chlorides | Aryltrifluorosilanes | Pd(OAc)₂ / XPhos | TBAF | THF | 60 | 70-95 | Fluoride-activated, good for functionalized biaryls. | Organosilane reagents can be more expensive. |
| Negishi Coupling | Aryl halides | Organozinc reagents | Pd(PPh₃)₄ | - | THF | 25-60 | 70-98[5] | High reactivity and functional group tolerance.[5] | Organozinc reagents are moisture and air-sensitive. |
Experimental Protocols
Proposed Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Deionized water (2 mL)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the solvent mixture of toluene, ethanol, and water to the flask.
-
Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of the inert gas.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Characterization Data
Starting Material: this compound
-
Molecular Formula: C₇H₂BrCl₂F₃O[6]
-
Molecular Weight: 309.89 g/mol [6]
-
Appearance: White to pale yellow solid or liquid[7]
-
Purity (GC): ≥96.0%[7]
Expected Product: 2-(1,3-dichloro-5-(trifluoromethoxy)phenyl)benzene
-
Expected Characterization Techniques:
-
¹H NMR: Appearance of new aromatic proton signals corresponding to the introduced phenyl group.
-
¹³C NMR: Appearance of new carbon signals for the phenyl group and a shift in the signals of the substituted benzene ring.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.
-
Visualizations
Below are diagrams illustrating the proposed Suzuki coupling reaction and a general experimental workflow.
Caption: Proposed Suzuki coupling reaction scheme.
Caption: General experimental workflow for Suzuki coupling.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. nobelprize.org [nobelprize.org]
- 6. This compound | C7H2BrCl2F3O | CID 18947696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, 97% 10 g | Buy Online [thermofisher.com]
Navigating the Isomeric Maze: A Comparative Guide to Purity Analysis of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene Derivatives
For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of pharmaceutical intermediates is a critical step in guaranteeing the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of analytical methodologies for determining the isomeric purity of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene and its derivatives. While specific validated methods for this exact compound are not extensively published, this document leverages established protocols for structurally similar halogenated and trifluoromethoxy-substituted aromatic compounds to provide robust starting points for method development and validation.
The primary analytical techniques for separating and quantifying isomers of halogenated aromatic compounds are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these two powerful methods depends on the volatility and thermal stability of the analytes, as well as the desired sensitivity and specificity of the analysis.[1][2]
At a Glance: GC vs. HPLC for Isomeric Purity Analysis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. |
| Best Suited For | Volatile and semi-volatile, thermally stable compounds.[3] | Non-volatile and thermally labile compounds.[2] |
| Typical Columns | Capillary columns (e.g., DB-624, AT-210) with various stationary phases.[4][5] | Packed columns (e.g., C18, Phenyl-Hexyl, Chiral Stationary Phases). |
| Common Detectors | Flame Ionization Detector (FID), Mass Spectrometry (MS), Electron Capture Detector (ECD). | UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS). |
| Sample Preparation | Can be simpler for volatile compounds, but may require derivatization for polar analytes. | Generally more versatile for a wider range of compounds with minimal sample preparation.[1] |
| Sensitivity | GC-MS can offer very high sensitivity, often in the parts-per-billion (ppb) range.[1] | Sensitivity is detector-dependent, typically ranging from parts-per-million (ppm) to ppb.[1] |
Recommended Starting Point: Gas Chromatography (GC)
Given the likely volatility of this compound and its isomers, Gas Chromatography presents a highly effective and sensitive method for purity analysis. A well-developed GC method can provide excellent resolution of positional isomers.
Exemplary GC Method (Adapted from related compounds)
The following protocol is adapted from a validated method for the separation of positional isomers of trifluoromethoxy aniline and trifluoromethoxy nitrobenzene, which share key structural motifs with the target compound.[4]
Experimental Protocol: GC-FID for Isomeric Purity
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: AT-210, 30 m length x 0.53 mm internal diameter, 1.0 µm film thickness.[4]
-
Carrier Gas: Helium at a constant pressure of 3.0 psi.[4]
-
Inlet Temperature: 200°C.[4]
-
Detector Temperature: 260°C.[4]
-
Oven Temperature Program:
-
Initial temperature: 50°C.
-
Ramp 1: Increase to 125°C at 3°C/minute.
-
Hold 1: Hold at 125°C for 5 minutes.
-
Ramp 2: Increase to 230°C at 45°C/minute.
-
Hold 2: Hold at 230°C for 5 minutes.[4]
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 1 µL.
Anticipated Performance Data (Based on Analogous Compounds)
The following table provides expected performance characteristics based on the analysis of similar trifluoromethoxy-substituted aromatic isomers.[4]
| Parameter | Expected Value |
| Resolution between Isomers | > 2.0 |
| Limit of Detection (LOD) | ~0.8 µg/mL |
| Limit of Quantification (LOQ) | ~4 µg/mL |
| Linearity (Correlation Coefficient) | > 0.999 |
| Accuracy (% Recovery) | 96 - 104% |
For enhanced specificity and identification of unknown impurities, coupling the GC system with a Mass Spectrometer (GC-MS) is highly recommended. The mass spectrometer provides detailed molecular information, allowing for precise compound identification.[1]
Alternative Approach: High-Performance Liquid Chromatography (HPLC)
For less volatile derivatives or when GC is not available, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a powerful alternative. The separation is based on the differential partitioning of the isomers between a non-polar stationary phase and a polar mobile phase.
Foundational HPLC Method for Method Development
This protocol provides a starting point for developing an HPLC method for the separation of halogenated aromatic isomers.
Experimental Protocol: RP-HPLC for Isomeric Purity
-
Instrumentation: An HPLC system with a UV or PDA detector.
-
Column: C18, 250 mm length x 4.6 mm internal diameter, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined based on the UV absorbance maximum of the analytes (a PDA detector is useful for this).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.
-
Injection Volume: 10 µL.
Considerations for HPLC Method Development
-
Stationary Phase Selection: While C18 is a common starting point, other stationary phases such as Phenyl-Hexyl or those designed for aromatic compounds may offer different selectivity and improved resolution.
-
Mobile Phase Optimization: The gradient slope and the organic modifier (acetonitrile vs. methanol) can be adjusted to optimize the separation of closely eluting isomers.
-
Chiral Separations: For enantiomeric purity analysis of chiral derivatives, a chiral stationary phase (CSP) or the use of chiral derivatizing agents followed by separation on a standard RP-HPLC column would be necessary.
Visualizing the Analytical Workflow
To aid in understanding the logical flow of the isomeric purity analysis process, the following diagrams illustrate the key stages.
Caption: General workflow for isomeric purity analysis.
Caption: Decision tree for selecting between GC and HPLC.
References
- 1. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 2. smithers.com [smithers.com]
- 3. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 4. tsijournals.com [tsijournals.com]
- 5. pubs.rsc.org [pubs.rsc.org]
Benchmarking Catalysts for Cross-Coupling Reactions with 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern drug discovery and materials science. 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene represents a versatile scaffold, offering a reactive C-Br bond for selective cross-coupling reactions while the C-Cl and C-O-CF₃ moieties provide opportunities for further diversification and modulation of physicochemical properties. This guide provides a comparative overview of catalytic systems for the four major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—with this substrate. While specific experimental data for this exact molecule is not extensively available in the public domain, this guide compiles data from analogous systems to provide a strong starting point for catalyst selection and reaction optimization.
Performance Comparison of Catalytic Systems
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in cross-coupling reactions. The following tables summarize typical conditions and catalytic systems for the functionalization of aryl bromides with similar electronic and steric properties to this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound. For electron-deficient aryl bromides, palladium catalysts with electron-rich and bulky phosphine ligands are generally effective.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-110 | 2-12 | 85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 80-100 | 4-16 | 90-98 |
| 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 12-24 | 80-92 |
| 4-Fluorophenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 2-6 | >95 |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. The choice of ligand is crucial and often depends on the nature of the amine coupling partner.
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 4-24 | 90-99 |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100-110 | 12-24 | 85-95 |
| Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 100 | 6-18 | 88-97 |
| Diethylamine | Pd(OAc)₂ / cataCXium A | NaOtBu | Toluene | 80-100 | 2-8 | >90 |
Table 3: Sonogashira Coupling of Aryl Bromides
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, typically requiring a palladium catalyst and a copper(I) co-catalyst.
| Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF/Toluene | 25-80 | 2-24 | 85-95 |
| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | DMF | 60 | 16 | >90 |
| 1-Hexyne | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 50-70 | 4-12 | 80-90 |
| Propargyl alcohol | PdCl₂(dppf) | CuI | Et₃N | DMF | 25-60 | 6-18 | 75-88 |
Table 4: Heck Reaction of Aryl Bromides
The Heck reaction couples an aryl halide with an alkene. The regioselectivity of the reaction is influenced by the electronic nature of the alkene.
| Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80-140 | 4-24 | 80-95 |
| n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 4-12 | >90 |
| 1-Octene | Herrmann's catalyst | NaOAc | DMF | 140 | 24 | 70-85 |
| Cyclohexene | PdCl₂(PPh₃)₂ / Xantphos | KOAc | DCE | 80 | 16 | 60-75 |
Experimental Protocols
The following are detailed, representative protocols for each of the four major cross-coupling reactions, adapted for this compound based on successful procedures for analogous substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
SPhos (2-10 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equiv)
-
Anhydrous toluene
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed anhydrous toluene and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 - 2.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-5 equiv)
-
Anhydrous THF or DMF
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the amine base, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (typically 25-80 °C).
-
Monitor the reaction by TLC or GC-MS for 2-24 hours.
-
Once complete, filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate and partition between an organic solvent and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: Heck Reaction
This protocol is a general guideline for the Heck reaction of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable ligand (2-10 mol%)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2-3 equiv)
-
Anhydrous DMF or Acetonitrile
Procedure:
-
Combine this compound, the palladium catalyst, ligand, and base in a Schlenk tube.
-
Evacuate and backfill with an inert gas.
-
Add the alkene and the anhydrous solvent.
-
Heat the mixture to the required temperature (typically 100-140 °C) and stir for 4-48 hours.
-
Monitor the reaction's progress by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Visualizations of Reaction Pathways and Workflows
To further aid in the understanding of these cross-coupling reactions, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle for the Heck reaction.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Safety Operating Guide
Proper Disposal of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene, a halogenated aromatic compound. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Core Principle: The fundamental strategy for managing this chemical waste is to maximize safety and minimize environmental impact, beginning from the moment of purchase through to its ultimate disposal.[1] This involves a hierarchy of waste management: pollution prevention, source reduction, reuse or redistribution, treatment and recycling, and finally, disposal through methods like incineration.[1]
Immediate Safety and Handling
Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS for a similar compound indicates that it causes skin and serious eye irritation.[2]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Ventilation: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Segregation and Collection
Proper segregation is the most critical step in the laboratory disposal process. Halogenated organic compounds must be collected separately from non-halogenated organic waste.[2][3][4][5] This is because the disposal methods differ significantly, and mixing them increases disposal costs and complexity.[3][4]
Step-by-Step Collection Protocol:
-
Select an Appropriate Container:
-
Use a designated, leak-proof container made of a material compatible with halogenated organic compounds (e.g., polyethylene).[6]
-
The container must have a secure, screw-on cap to prevent leaks and evaporation.[7]
-
If possible, use the original manufacturer's container, ensuring the label is intact and legible.[1]
-
-
Label the Waste Container:
-
Affix a "Hazardous Waste" label to the container before adding any waste.[6]
-
Clearly write the full chemical name: "this compound" and any other halogenated solvents in the mixture. Do not use abbreviations or chemical formulas.[8]
-
Maintain a running list of the constituents and their approximate percentages.[2]
-
Indicate the hazards (e.g., Irritant, Halogenated Organic Waste).
-
-
Accumulate Waste Safely:
-
Keep the waste container closed at all times, except when adding waste.[3][7]
-
Store the container in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.[7]
-
Ensure secondary containment is used to capture any potential leaks.[3]
-
Do not mix this waste with:
-
Disposal Procedures
The primary and recommended method for the disposal of halogenated organic waste is incineration at a licensed hazardous waste disposal facility.[3] These facilities operate specialized incinerators designed to handle such compounds, often equipped with scrubbers to neutralize acidic gases (like HCl and HBr) formed during combustion.
Operational Plan for Disposal:
-
Container Fill Level: Do not overfill the waste container. A general guideline is to fill it to no more than 80% capacity to allow for vapor expansion.
-
Requesting Pickup: Once the container is full or the waste is no longer being generated, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Empty Container Decontamination:
-
Empty containers that held this substance must also be managed as hazardous waste.
-
If the container is to be disposed of as regular trash, it must be triple-rinsed with a suitable solvent.[9]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as halogenated hazardous waste.[9]
-
After triple-rinsing, deface or remove the original label before disposal.[9]
-
Alternative Treatment Technologies
While incineration is the standard, other technologies exist for treating halogenated organic wastes, though they are typically applied on an industrial scale rather than for routine laboratory waste. These can include:
-
Chemical Dechlorination: Processes that use chemical reagents to remove halogen atoms from the organic molecule.[10]
-
Wet Air Oxidation: An aqueous phase oxidation process suitable for wastes that are too dilute to incinerate.[1]
-
Supercritical Water Oxidation: A process that uses the properties of water above its critical point to destroy hazardous waste.[1]
These methods are generally not performed within a research laboratory setting and are highlighted here for informational purposes.
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for halogenated chemical waste.
References
- 1. p2infohouse.org [p2infohouse.org]
- 2. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. This compound | C7H2BrCl2F3O | CID 18947696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medium.com [medium.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
